Technical Documentation Center

2-Hydroxy-4-methoxynicotinaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Hydroxy-4-methoxynicotinaldehyde

Core Science & Biosynthesis

Foundational

What is the molecular weight and exact mass of 2-Hydroxy-4-methoxynicotinaldehyde

Introduction This guide provides a comprehensive technical overview of 2-Hydroxy-4-methoxybenzaldehyde, a significant aromatic compound with applications in organic synthesis and notable biological activities. For clarit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide provides a comprehensive technical overview of 2-Hydroxy-4-methoxybenzaldehyde, a significant aromatic compound with applications in organic synthesis and notable biological activities. For clarity, this document will refer to the compound by its IUPAC name and common synonyms such as 4-Methoxysalicylaldehyde. It is important to distinguish this compound from its isomers, like vanillin, as the position of the functional groups on the benzene ring imparts distinct chemical and physical properties. 2-Hydroxy-4-methoxybenzaldehyde is a naturally occurring phenol found in organisms such as Periploca sepium and has been identified as a key component in the essential oil of various plants[1][2][3]. Its utility extends to being a crucial intermediate in the synthesis of more complex molecules, including Schiff bases with antiproliferative properties[1].

Physicochemical Properties

The fundamental characteristics of 2-Hydroxy-4-methoxybenzaldehyde are summarized in the table below. These properties are critical for researchers and drug development professionals in designing experimental protocols, understanding its behavior in various solvents, and for its identification and purification.

PropertyValueSource(s)
Molecular Formula C₈H₈O₃[4][5][6][7][8]
Molecular Weight 152.15 g/mol [3][4][5][6][8][9]
Exact Mass 152.047344113 Da[3][4][5]
Appearance Creamy white to beige or light brown crystalline powder[2][4]
Melting Point 41-43 °C[2][4]
Boiling Point 271.5 °C at 760 mmHg[4]
CAS Number 673-22-3[4][5][6][7][10][11]
Solubility Insoluble in water; soluble in methanol, DMF, and DMSO[1][2][4]

Molecular Structure and Identification

The structure of 2-Hydroxy-4-methoxybenzaldehyde consists of a benzene ring substituted with a hydroxyl group at position 2, a methoxy group at position 4, and a formyl (aldehyde) group at position 1. This arrangement is crucial to its chemical reactivity and biological activity.

For unambiguous identification, several key descriptors are used:

  • IUPAC Name: 2-hydroxy-4-methoxybenzaldehyde[5][10]

  • SMILES: COC1=CC(=C(C=C1)C=O)O[10][11]

  • InChI: InChI=1S/C8H8O3/c1-11-7-3-2-6(5-9)8(10)4-7/h2-5,10H,1H3[7][10]

The following diagram illustrates the logical relationship of the compound's identifiers.

Logical Identifiers for 2-Hydroxy-4-methoxybenzaldehyde A 2-Hydroxy-4-methoxybenzaldehyde B Molecular Formula C₈H₈O₃ A->B has C SMILES COC1=CC(=C(C=C1)C=O)O A->C is represented by D InChI 1S/C8H8O3/c1-11-7-3-2-6(5-9)8(10)4-7/h2-5,10H,1H3 A->D is represented by E CAS Number 673-22-3 A->E is registered as

Caption: Key identifiers for 2-Hydroxy-4-methoxybenzaldehyde.

Synthesis and Purification

A common method for the synthesis of 2-Hydroxy-4-methoxybenzaldehyde is the Reimer-Tiemann reaction. This reaction involves the ortho-formylation of a phenol, in this case, 3-methoxyphenol.

Experimental Protocol: Reimer-Tiemann Synthesis

The causality behind this experimental choice lies in its well-established, albeit sometimes low-yielding, pathway to ortho-formylated phenols. The use of a strong base is necessary to deprotonate the phenol, forming a phenoxide ion which is more susceptible to electrophilic attack by dichlorocarbene, the reactive intermediate generated from chloroform and sodium hydroxide.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve sodium hydroxide in water. To this alkaline solution, add 3-methoxyphenol and stir until a homogenous solution is achieved.

  • Heating: Gently heat the mixture to 60-65°C using a water bath.

  • Addition of Chloroform: Slowly add chloroform dropwise from the dropping funnel over 1-2 hours while maintaining vigorous stirring. The reaction is exothermic, so the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition of chloroform is complete, continue to stir the reaction mixture at 60-65°C for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Purification by Column Chromatography

The crude product from the synthesis often contains isomeric byproducts and unreacted starting materials. Column chromatography is a standard and effective method for purification. The principle is based on the differential adsorption of the components of the mixture onto a stationary phase (silica gel) and their elution with a mobile phase (a solvent mixture).

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a solvent mixture (e.g., 1:1 hexane and ethyl acetate) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity and gradually increasing it.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 2-Hydroxy-4-methoxybenzaldehyde.

The following diagram illustrates the general workflow for the synthesis and purification of 2-Hydroxy-4-methoxybenzaldehyde.

Synthesis and Purification Workflow A Reimer-Tiemann Reaction (3-methoxyphenol + Chloroform + NaOH) B Acidification and Extraction A->B C Crude Product B->C D Column Chromatography (Silica Gel) C->D E Pure 2-Hydroxy-4-methoxybenzaldehyde D->E

Sources

Exploratory

2-Hydroxy-4-methoxynicotinaldehyde (CAS 1289172-27-5): Structural Elucidation, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), highly functionalized heteroaromatic rings serve as critical building blocks. 2-Hydroxy-4-methoxynicotinaldehyde...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), highly functionalized heteroaromatic rings serve as critical building blocks. 2-Hydroxy-4-methoxynicotinaldehyde (CAS No. 1289172-27-5) is a specialized pyridine derivative featuring an aldehyde, a methoxy group, and a tautomerizable hydroxyl group,. This whitepaper provides an in-depth technical analysis of its structural properties, a field-proven synthetic methodology based on directed ortho-metalation, and its mechanistic utility in therapeutic design.

Chemical Identity & Structural Elucidation

The core structural feature of 2-hydroxy-4-methoxynicotinaldehyde is its dynamic prototropic tautomerism. Depending on the solvent environment and pH, the molecule exists in an equilibrium between its lactim form (2-hydroxypyridine) and its lactam form (2-pyridone)[1].

In polar protic environments and biological systems, the 2-pyridone form predominates. This structural duality is not merely an analytical curiosity; it is the fundamental reason this scaffold is highly prized in drug discovery. The pyridone motif acts as a rigid, planar system capable of forming highly specific bidentate hydrogen bonds with biological targets, such as the ATP-binding hinge region of kinases.

Physicochemical & Computational Data

The following table summarizes the key quantitative data and computational parameters essential for evaluating this compound's viability as a lead-like fragment.

PropertyValue
IUPAC Name 2-Hydroxy-4-methoxypyridine-3-carboxaldehyde
CAS Number 1289172-27-5
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Topological Polar Surface Area (TPSA) ~58.5 Ų
Rotatable Bonds 2

Mechanistic Applications in Drug Discovery

Kinase Hinge Binding

The 2-pyridone tautomer of 2-hydroxy-4-methoxynicotinaldehyde is a privileged pharmacophore. It functionally mimics the adenine ring of ATP. The adjacent N-H (donor) and carbonyl oxygen (acceptor) form a bidentate hydrogen-bonding network with the backbone amides of a kinase hinge region, anchoring the molecule deep within the active site.

Iron Chelation Therapy

Hydroxypyridine derivatives—specifically those bearing methoxy and oxygenated substituents—are highly effective lipophilic iron chelators. Analogous compounds, such as 2-hydroxy-4-methoxypyridine-1-oxide, form neutral, lipophilic iron complexes that significantly increase iron absorption and are actively utilized in the development of treatments for iron deficiency anemia and iron overload toxicities[2],[3].

TautomerismBinding Lactim Lactim Form (2-Hydroxypyridine) Lactam Lactam Form (2-Pyridone) Lactim->Lactam Prototropic Shift Target Kinase Hinge Region (ATP Pocket) Lactam->Target Bidentate H-Bonding

Fig 1: Tautomeric equilibrium and kinase hinge region binding logic.

Synthetic Methodology: Directed Ortho-Metalation (DoM)

The most robust and regioselective method for synthesizing 3-substituted 4-methoxy-2-pyridones relies on Directed ortho-Metalation (DoM)[4]. Lithiation of 4-methoxy-2-pyridone with n-butyllithium (n-BuLi) at -78 °C occurs exclusively at the C-3 position due to the synergistic directing effects of the adjacent methoxy and pyridone oxygen groups[5].

Step-by-Step Protocol & Causality
  • Substrate Preparation: Dissolve 4-methoxy-2-pyridone (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a strict Argon atmosphere. Causality: THF acts as a Lewis base, coordinating the lithium cation and breaking the n-BuLi hexamers into highly reactive dimers. Moisture must be excluded to prevent the premature quenching of the organolithium reagent.

  • Regioselective Lithiation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add n-BuLi (2.1 eq) dropwise over 30 minutes. Causality: The cryogenic temperature is critical to prevent the nucleophilic attack of n-BuLi on the methoxy group (which would lead to demethylation or ring-opening). The first equivalent of n-BuLi deprotonates the acidic N-H of the pyridone, while the second equivalent executes the C-3 directed metalation[5].

  • Validation Checkpoint (Self-Validating System): Before proceeding, extract a 0.1 mL aliquot and quench it with D₂O. Analyze via crude ¹H NMR. The complete disappearance of the C-3 proton signal and the incorporation of deuterium confirms successful lithiation.

  • Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) dropwise at -78 °C, then allow the reaction to slowly warm to room temperature. Causality: DMF serves as the formylating agent. The nucleophilic C-3 carbon attacks the carbonyl carbon of DMF, forming a stable tetrahedral hemiaminal intermediate.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl, followed by careful acidification to pH 4-5 using 1M HCl. Extract with ethyl acetate. Causality: Acidification is required to collapse the tetrahedral hemiaminal intermediate, releasing dimethylamine and yielding the target 2-hydroxy-4-methoxynicotinaldehyde.

SynthesisWorkflow Step1 4-Methoxy-2-pyridone (Anhydrous THF) Step2 n-BuLi Addition (-78 °C, Argon) Step1->Step2 Cooling & Inert Atmosphere Step3 C-3 Lithiated Intermediate (Directed Metalation) Step2->Step3 Regioselective Deprotonation Step4 DMF Quench (Electrophilic Formylation) Step3->Step4 Formyl Transfer Step5 Acidic Workup & Isolation (Target Aldehyde) Step4->Step5 Hydrolysis of Hemiaminal

Fig 2: Directed ortho-metalation workflow for synthesizing the target aldehyde.

Analytical Characterization & Validation Protocols

To ensure the integrity of the synthesized 2-hydroxy-4-methoxynicotinaldehyde, the following analytical validations must be performed:

  • High-Performance Liquid Chromatography (HPLC): Utilize a C18 reverse-phase column. The mobile phase (Water/Acetonitrile) must be modified with 0.1% Trifluoroacetic acid (TFA) . Causality: Without TFA, the acidic N-H/O-H proton of the pyridone tautomer will partially ionize on the column, leading to severe peak tailing and inaccurate purity assessments. TFA keeps the molecule fully protonated, ensuring a sharp, symmetrical peak.

  • Nuclear Magnetic Resonance (¹H NMR in DMSO-d₆): The success of the formylation is immediately validated by the presence of a sharp singlet far downfield at ~10.0 - 10.5 ppm , corresponding to the newly introduced aldehyde (CHO) proton. The methoxy (OCH₃) protons will present as a distinct singlet near 3.8 - 4.0 ppm .

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 2-Hydroxy-4-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Hydroxy-4-methoxynicotinaldehyde, a substituted pyridine derivative, holds potential as a valuable scaffold in medicinal chemistry and materials...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-methoxynicotinaldehyde, a substituted pyridine derivative, holds potential as a valuable scaffold in medicinal chemistry and materials science. A thorough understanding of its intrinsic stability is paramount for its effective application, ensuring the integrity, safety, and efficacy of any resulting products. This technical guide provides a comprehensive overview of the predicted thermodynamic stability and potential degradation pathways of 2-Hydroxy-4-methoxynicotinaldehyde. Drawing upon established knowledge of the reactivity of its constituent functional groups—the pyridine ring, a phenolic hydroxyl group, a methoxy group, and an aldehyde—this document outlines a systematic approach to evaluating its stability under various stress conditions. Detailed experimental protocols for forced degradation studies, including hydrolytic, oxidative, photolytic, and thermal stress, are presented. Furthermore, this guide details the requisite analytical methodologies for the separation, identification, and quantification of the parent compound and its potential degradation products.

Introduction: Predicted Physicochemical Landscape of 2-Hydroxy-4-methoxynicotinaldehyde

2-Hydroxy-4-methoxynicotinaldehyde is a heterocyclic aromatic aldehyde. Its stability is governed by the interplay of its electron-donating hydroxyl and methoxy substituents and the electron-withdrawing aldehyde group on the pyridine ring. The pyridine nitrogen itself imparts a degree of basicity to the molecule. While direct experimental data on this specific molecule is scarce, its stability profile can be predicted by examining analogous structures found in the scientific literature.

The presence of the hydroxyl group is expected to increase the electron density of the pyridine ring, potentially making it more susceptible to electrophilic attack and oxidation compared to unsubstituted pyridine. Conversely, the aldehyde group, being electron-withdrawing, will decrease the electron density, particularly at the ortho and para positions relative to it. The methoxy group is a strong electron-donating group. The overall electronic nature of the molecule will be a balance of these competing effects.

Table 1: Predicted Physicochemical Properties of 2-Hydroxy-4-methoxynicotinaldehyde

PropertyPredicted Value/CharacteristicRationale based on Analogous Compounds
Appearance Likely a crystalline solid.Based on the properties of similar substituted benzaldehydes and pyridines.[1][2]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, DMSO, and DMF.The polar functional groups suggest some water solubility, while the aromatic ring favors solubility in organic solvents.[1]
pKa The pyridine nitrogen is expected to have a pKa around 4-5. The phenolic hydroxyl group will have a pKa around 8-10.Based on the pKa of pyridine and substituted phenols.
UV-Vis Absorbance Expected to have characteristic absorbance maxima in the UV region (200-400 nm).Pyridine derivatives typically exhibit strong UV absorbance.[3]

Predicted Degradation Pathways

Forced degradation studies are essential to establish the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[4][5][6][7] Based on the functional groups present in 2-Hydroxy-4-methoxynicotinaldehyde, the following degradation pathways are anticipated:

Hydrolytic Degradation

While the core pyridine ring is generally stable to hydrolysis, the substituents may influence its reactivity. The aldehyde group is not directly hydrolyzable, but pH can significantly influence the stability of the molecule. In strongly acidic or basic conditions, degradation may be accelerated. For instance, studies on myristyl nicotinate, a prodrug of nicotinic acid, have shown its hydrolysis to be pH-dependent.[8][9]

  • Acidic Conditions: Under strong acidic conditions, protonation of the pyridine nitrogen may occur, potentially altering the electronic distribution of the ring and influencing the stability of the substituents.

  • Basic Conditions: In alkaline solutions, the phenolic hydroxyl group will be deprotonated to a phenoxide ion. This will increase the electron density of the ring, potentially making it more susceptible to oxidation. The Cannizzaro reaction, a disproportionation of two aldehyde molecules to yield a primary alcohol and a carboxylic acid, is a possibility under strong basic conditions.

Oxidative Degradation

The 2-Hydroxy-4-methoxynicotinaldehyde molecule possesses several sites susceptible to oxidation.

  • Aldehyde Group: The aldehyde functional group is readily oxidized to the corresponding carboxylic acid, 2-hydroxy-4-methoxynicotinic acid. This is a very common degradation pathway for aldehydes.

  • Pyridine Ring: The pyridine ring itself can undergo oxidation, especially with strong oxidizing agents, potentially leading to the formation of N-oxides or ring-opened products. The presence of the electron-donating hydroxyl group may activate the ring towards oxidation.[10]

  • Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, which can lead to the formation of quinone-like structures and polymeric products.

Photolytic Degradation

Exposure to ultraviolet (UV) or visible light can induce photochemical reactions in pyridine derivatives.[11][12] Irradiation of nicotinic acid and related compounds with UV light leads to significant spectral changes and decomposition.[11][12] The degradation of nicotine is also influenced by pH and the presence of other substances in the solution.[13][14]

For 2-Hydroxy-4-methoxynicotinaldehyde, photolytic degradation could involve:

  • Ring Isomerization or Opening: Photoexcitation can lead to rearrangements or cleavage of the pyridine ring.[15][16]

  • Radical Reactions: The absorption of light can lead to the formation of excited states and radical species, which can then initiate a cascade of degradation reactions.

  • N-Oxide Formation: In the presence of oxygen, photo-oxidation can lead to the formation of the corresponding pyridine N-oxide.

Thermal Degradation

At elevated temperatures, pyridine and its derivatives can undergo thermal decomposition.[17] These reactions often proceed through radical mechanisms, leading to fragmentation and polymerization.[18][19][20] For 2-Hydroxy-4-methoxynicotinaldehyde, potential thermal degradation pathways include:

  • Decarbonylation: Loss of the aldehyde group as carbon monoxide.

  • Demethoxylation/Dehydroxylation: Cleavage of the methoxy or hydroxyl groups.

  • Ring Cleavage: Fragmentation of the pyridine ring into smaller volatile molecules.

  • Polymerization: Formation of high molecular weight polymeric materials.

cluster_Stress_Conditions Stress Conditions cluster_Degradation_Pathways Predicted Degradation Pathways Hydrolysis Hydrolysis (Acid/Base) Ring_Opening Ring Opening/Fragmentation Hydrolysis->Ring_Opening Oxidation Oxidation (e.g., H2O2) Carboxylic_Acid Oxidation to Carboxylic Acid Oxidation->Carboxylic_Acid N_Oxide N-Oxide Formation Oxidation->N_Oxide Oxidation->Ring_Opening Photolysis Photolysis (UV/Vis Light) Photolysis->N_Oxide Photolysis->Ring_Opening Isomerization Isomerization Photolysis->Isomerization Thermal Thermal Stress (Heat) Thermal->Ring_Opening Polymerization Polymerization Thermal->Polymerization 2-Hydroxy-4-methoxynicotinaldehyde 2-Hydroxy-4-methoxynicotinaldehyde 2-Hydroxy-4-methoxynicotinaldehyde->Hydrolysis 2-Hydroxy-4-methoxynicotinaldehyde->Oxidation 2-Hydroxy-4-methoxynicotinaldehyde->Photolysis 2-Hydroxy-4-methoxynicotinaldehyde->Thermal cluster_Preparation Sample Preparation cluster_Forced_Degradation Forced Degradation Studies cluster_Analysis Analytical Workflow Stock_Solution Prepare Stock Solution (1 mg/mL) Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) Stock_Solution->Hydrolysis Oxidation Oxidative Stress (H2O2) Stock_Solution->Oxidation Photolysis Photolytic Stress (UV/Vis Light) Stock_Solution->Photolysis Thermal Thermal Stress (Heat) Stock_Solution->Thermal HPLC HPLC/UPLC Analysis (Quantification) Hydrolysis->HPLC Oxidation->HPLC Photolysis->HPLC Thermal->HPLC LCMS LC-MS/MS Analysis (Identification) HPLC->LCMS NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR

Caption: Experimental Workflow for Stability Assessment.

Analytical Methodologies for Stability Indicating Analysis

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating and quantifying the parent compound and its degradation products. [21]

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of polar and non-polar compounds.

  • Detection: A photodiode array (PDA) detector is ideal as it can provide spectral information for peak purity assessment and help in the preliminary identification of degradants.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the identification and structural elucidation of degradation products. [3]

  • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) can provide accurate mass measurements, which aids in determining the elemental composition of the degradation products.

  • Tandem MS (MS/MS): Fragmentation analysis of the parent compound and its degradants can provide valuable structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile degradation products, GC-MS can be a useful analytical technique. [22][23]

  • Sample Preparation: Derivatization may be necessary to increase the volatility of polar degradation products.

  • Analysis: GC-MS provides both retention time and mass spectral data for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For unambiguous structure elucidation of major degradation products, isolation of the degradant followed by NMR analysis is the gold standard.

  • 1D NMR (¹H and ¹³C): Provides information on the chemical environment of protons and carbons in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Helps in establishing the connectivity of atoms within the molecule.

Table 2: Summary of Analytical Techniques for Stability Studies

TechniquePurposeKey Information Provided
HPLC-PDA Separation and QuantificationRetention time, peak area, UV spectrum, peak purity.
LC-MS/MS Identification and Structural ElucidationMolecular weight, elemental composition, fragmentation pattern.
GC-MS Identification of Volatile DegradantsRetention time, mass spectrum of volatile compounds.
NMR Definitive Structure ElucidationComplete molecular structure of isolated degradants.

Data Interpretation and Reporting

The data from the forced degradation studies should be used to:

  • Establish Degradation Profiles: Plot the percentage of the parent compound remaining against time for each stress condition to determine the degradation kinetics.

  • Identify Major Degradants: Characterize the structure of the major degradation products using the spectroscopic data.

  • Propose Degradation Pathways: Based on the identified degradants, propose plausible chemical mechanisms for the degradation under each stress condition.

  • Develop a Stability-Indicating Method: The developed analytical method should be validated according to ICH guidelines to demonstrate its specificity, accuracy, precision, linearity, and range.

Conclusion

While 2-Hydroxy-4-methoxynicotinaldehyde presents a promising molecular scaffold, a comprehensive evaluation of its thermodynamic stability is crucial for its successful application in drug development and other scientific fields. This guide provides a predictive framework for its degradation pathways and a detailed roadmap for conducting forced degradation studies. By systematically investigating its behavior under hydrolytic, oxidative, photolytic, and thermal stress, and employing a suite of modern analytical techniques, researchers can gain a thorough understanding of its intrinsic stability, identify potential liabilities, and develop robust formulations and analytical methods. The insights gained from these studies are indispensable for ensuring the quality, safety, and efficacy of any product containing 2-Hydroxy-4-methoxynicotinaldehyde.

References

  • Hughes, D. E. (1963). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. Biochemical Journal, 88(2), 319–323. [Link]

  • Moorthy, P. N., & Hayon, E. (1977). Redox reactions of 2-hydroxy pyridine: A pulse radiolysis study. Journal of Physical Chemistry, 81(26), 2615–2620. [Link]

  • Al-Ghananeem, A. M., & Crooks, P. A. (2007). Hydrolysis kinetics of the prodrug myristyl nicotinate. Pharmaceutical Development and Technology, 12(3), 307–312. [Link]

  • Brown, D. H., & Richardson, R. A. (1970). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 491-494. [Link]

  • Hughes, D. E. (1963). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. SciSpace. [Link]

  • Al-Ghananeem, A. M., & Crooks, P. A. (2007). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. ResearchGate. [Link]

  • Zhang, W., & Li, C. J. (2021). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. ACS Central Science, 7(4), 633–639. [Link]

  • Gawande, M. B., & Rathi, A. K. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 708. [Link]

  • Tsolaki, E., et al. (2021). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Molecules, 26(16), 4786. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Rao, N., et al. (2020). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences, 9(1), 1-10. [Link]

  • Zhang, W., & Li, C. J. (2021). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 143(33), 13076–13082. [Link]

  • Mackie, R. K., et al. (1997). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (1), 49-54. [Link]

  • Gronowitz, S., Zhang, Y., & Hörnfeldt, A. B. (1992). Pyridine-substituted hydroxythiophenes. I. Preparation of o-(2-, 3- and 4-pyridyl)-3-hydroxythiophenes. Acta Chemica Scandinavica, 46, 654–660. [Link]

  • Al-Shehri, M. M., et al. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Microchemical Journal, 193, 109087. [Link]

  • Hapeshi, E., et al. (2021). UV-254 degradation of nicotine in natural waters and leachates produced from cigarette butts and heat-not-burn. Science of The Total Environment, 755(Pt 1), 142512. [Link]

  • Ye, W., & Lim, D. S. (2011). A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. Tetrahedron Letters, 52(3), 399–401. [Link]

  • Fabbri, D., et al. (2022). Solar light photodegradation of nicotine in the presence of aged polystyrene microplastics. Chemosphere, 287(Pt 3), 132338. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-4-Methoxybenzaldehyde. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309–340. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Chemical and Physical Information. In Toxicological Profile for Pyridine. ATSDR. [Link]

  • Al-Saeed, A. H., & Al-Allaf, T. A. K. (2015). Theoretical study on the thermal decomposition of pyridine. Journal of Chemical and Pharmaceutical Research, 7(3), 114-122. [Link]

  • Occupational Safety and Health Administration. (1991). Pyridine. OSHA Method PV2295. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 93-100. [Link]

  • Ahmad, I., et al. (2012). Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution. International Journal of Pharmaceutical Sciences and Drug Research, 4(1), 69-74. [Link]

  • EFSA Panel on Food Additives and Flavourings (FAF). (2020). Scientific opinion on flavouring group evaluation 414 (FGE.414): 2‐hydroxy‐4‐methoxybenzaldehyde. EFSA Journal, 18(1), e05963. [Link]

  • Mishra, R. K., et al. (2018). Summary of forced degradation studies on HPTLC. American Journal of PharmTech Research, 8(4), 1-12. [Link]

  • Biftu, T. (1978). Kinetics of the Thermal Decomposition of Pyridine. ScholarWorks. [Link]

  • UWCScholar. (n.d.). The synthesis of methoxy-2-hydroxy-1,4- naphthoquinones and their reaction with aliphatic aldehydes under basic conditions. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde from resorcinol. Retrieved from [Link]

  • da Silva, M. A. V. R., et al. (2017). Thermochemistry and Gas-Phase Ion Energetics of 2-Hydroxy-4-methoxy-benzophenone (Oxybenzone). The Journal of Physical Chemistry A, 121(4), 896–904. [Link]

  • Google Patents. (n.d.). CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone.
  • ResearchGate. (n.d.). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]

  • de la Cruz, P., et al. (2000). Hydroxyquinones: Synthesis and Reactivity. Molecules, 5(12), 1291–1315. [Link]

  • Betz, R., & Hupp, T. (2012). (2-Hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o135. [Link]

Sources

Exploratory

Comprehensive Toxicological Profiling and Safety Protocols for 2-Hydroxy-4-methoxynicotinaldehyde

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide Executive Summary In the landscape of rational drug design, functionalized pyridine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide

Executive Summary

In the landscape of rational drug design, functionalized pyridine derivatives serve as privileged scaffolds. 2-Hydroxy-4-methoxynicotinaldehyde (CAS: 1289172-27-5) is a highly specialized, electrophilic chemical building block frequently utilized in the synthesis of kinase inhibitors and novel heterocyclic therapeutics[1]. However, the presence of a reactive C3-carboxaldehyde group, coupled with the electron-donating methoxy and hydroxyl substituents, creates a unique physicochemical profile that necessitates rigorous safety handling and toxicological screening.

As an application scientist, it is critical to move beyond basic hazard checklists. This whitepaper synthesizes the mechanistic causality of this compound's toxicity, provides a comprehensive Material Safety Data Sheet (MSDS) framework based on structural analogs[2], and outlines a self-validating experimental protocol for empirical safety profiling.

Physicochemical Profiling & Structural Reactivity

Understanding the toxicity of 2-Hydroxy-4-methoxynicotinaldehyde requires an analysis of its sub-structural components:

  • The Aldehyde Moiety (-CHO): Aldehydes are inherently electrophilic. In biological systems, they readily undergo nucleophilic attack by primary amines (e.g., lysine residues on proteins) to form covalent Schiff base adducts. This is the primary driver for skin sensitization and protein cross-linking[3].

  • The Pyridine Ring & Substituents: The hydroxyl (-OH) at the C2 position and the methoxy (-OCH3) at the C4 position are electron-donating groups. Through resonance, they increase the electron density of the pyridine ring. While this stabilizes the ring, it can also modulate the electrophilicity of the adjacent aldehyde, slightly dampening its reactivity compared to an unsubstituted nicotinaldehyde, yet maintaining sufficient reactivity to induce localized irritation.

Material Safety Data Sheet (MSDS) Core Framework

Due to the specialized nature of CAS 1289172-27-5, empirical in vivo toxicity data is sparse. The following safety parameters are synthesized from GHS classifications of closely related nicotinaldehyde derivatives[4][5].

Table 1: Quantitative & Categorical Safety Data Summary
ParameterSpecification / Classification
Chemical Name 2-Hydroxy-4-methoxynicotinaldehyde
CAS Number 1289172-27-5
Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
Signal Word WARNING
GHS Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fumes/gas/mist/vapors.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water.
Toxicity Class (Predicted) Acute Toxicity Category 4 (Oral/Dermal/Inhalation)

Mechanistic Toxicology (In Silico & In Vitro Projections)

The cellular toxicity of nicotinaldehyde derivatives is not random; it follows a predictable biochemical cascade. When exposed to cellular microenvironments, the aldehyde group acts as a hapten. It binds to cellular macromolecules, leading to protein misfolding. The cell attempts to clear these adducts via the ubiquitin-proteasome system, a process that depletes intracellular glutathione (GSH) and induces Reactive Oxygen Species (ROS) generation.

ToxicityMechanism A 2-Hydroxy-4-methoxy- nicotinaldehyde (Electrophile) B Cellular Proteins/DNA (Nucleophiles) A->B Exposure C Schiff Base Formation (Covalent Adducts) B->C Nucleophilic Attack D Protein Misfolding & Enzyme Inhibition C->D E ROS Generation & Oxidative Stress C->E F Cellular Apoptosis / Necrosis D->F E->F

Caption: Mechanism of Aldehyde-Induced Cellular Toxicity via Schiff Base Formation.

Experimental Protocols: High-Throughput Cytotoxicity Profiling

To transition from theoretical hazard to empirical safety data, drug development professionals must execute robust in vitro assays. The following protocol details a self-validating MTT viability assay designed specifically for electrophilic building blocks.

Rationale & Causality

We utilize the HepG2 (human liver cancer) cell line because hepatocytes express basal levels of Cytochrome P450 (CYP) enzymes. This is critical: some pyridine derivatives are non-toxic until metabolically activated by CYP enzymes into reactive intermediates. Using a metabolically competent cell line prevents false-negative safety profiles.

Step-by-Step Methodology

Phase 1: Self-Validating Assay Setup

  • Vehicle Control: Prepare a 0.1% DMSO solution. Causality: Aldehydes are hydrophobic and require DMSO for solubility. Keeping DMSO ≤0.1% ensures the solvent does not artificially depress cell viability.

  • Positive Control: Prepare 10 µM Doxorubicin. Causality: This acts as a self-validating mechanism. If Doxorubicin fails to induce apoptosis, the entire assay plate is deemed invalid due to compromised cell health.

Phase 2: Cell Culture & Treatment 3. Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂ to allow adherence. 4. Compound Preparation: Dissolve 2-Hydroxy-4-methoxynicotinaldehyde in anhydrous DMSO to create a 10 mM stock. Perform a 1:3 serial dilution to generate a 7-point concentration curve (e.g., 100 µM down to 0.13 µM). 5. Exposure: Aspirate the old media and apply the compound-treated media. Incubate for 48 hours.

Phase 3: Quantification 6. Reagent Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. Causality: Viable cells with active mitochondria will reduce the yellow tetrazolium salt into purple formazan crystals. 7. Solubilization: Discard media and add 100 µL of DMSO per well to dissolve the formazan. 8. Data Acquisition: Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Step1 Compound Preparation (Dissolve in DMSO, 10mM Stock) Step3 Compound Treatment (Serial Dilution, 48h Incubation) Step1->Step3 Step2 Cell Culture (HepG2 seeding, 96-well plate) Step2->Step3 Step4 Assay Execution (MTT Reagent Addition) Step3->Step4 Step5 Data Acquisition (Absorbance at 570 nm) Step4->Step5 Step6 IC50 Calculation & Safety Profiling Step5->Step6

Caption: High-Throughput Toxicity Screening Workflow for Electrophilic Compounds.

Safe Handling & PPE Directives

Based on the established profile of nicotinaldehyde derivatives[6], laboratory personnel must adhere to the following directives:

  • Engineering Controls: All manipulations of the neat powder must be conducted within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of reactive dust[5].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved), a fully buttoned lab coat, and tightly fitting safety goggles (EN166 standard) are mandatory. The compound's H319 classification indicates a severe risk of corneal damage upon contact[4].

  • Storage: Store sealed in a dry environment at room temperature, ideally under an inert argon atmosphere to prevent oxidation of the aldehyde to the corresponding nicotinic acid[1].

References

  • BLD Pharm. "1-(2-Hydroxy-4-methoxypyridin-3-yl)ethan-1-one / 2-Hydroxy-4-methoxynicotinaldehyde (CAS: 1289172-27-5)
  • Fisher Scientific. "6-(1-Pyrrolidinyl)
  • NextSDS.
  • Capot Chemical. "Material Safety Data Sheet: Pyridine-3-carboxaldehyde". Capot Chemical.
  • Apollo Scientific.
  • Fisher Scientific. "SAFETY DATA SHEET: 6-(1-Piperidinyl)pyridine-3-carboxaldehyde". Fisher Scientific.
  • MilliporeSigma. "SAFETY DATA SHEET: 6-(Trifluoromethyl)pyridine-3-carboxaldehyde". Sigma-Aldrich.

Sources

Foundational

Crystal Structure and Polymorphism of 2-Hydroxy-4-methoxynicotinaldehyde: A Comprehensive Guide to Solid-State Engineering

Executive Summary For researchers and drug development professionals, the solid-state landscape of an active pharmaceutical ingredient (API) or critical intermediate dictates its developability, solubility, and shelf-lif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the solid-state landscape of an active pharmaceutical ingredient (API) or critical intermediate dictates its developability, solubility, and shelf-life stability. 2-Hydroxy-4-methoxynicotinaldehyde (CAS: 1289172-27-5) presents a highly complex crystallographic profile due to its dense functionalization. The proximity of a hydroxyl group, an aldehyde moiety, and a methoxy group on a pyridine ring creates a highly competitive hydrogen-bonding environment.

This whitepaper provides an in-depth technical analysis of the crystal engineering principles, polymorph screening methodologies, and solid-state characterization protocols required to isolate, identify, and control the polymorphic forms of 2-Hydroxy-4-methoxynicotinaldehyde.

Structural Nuances: Tautomerism and Supramolecular Synthons

The fundamental driver of polymorphism in 2-Hydroxy-4-methoxynicotinaldehyde is the inherent lactam-lactim tautomerism characteristic of 2-hydroxypyridines [1]. In solution, the molecule exists in an equilibrium between the 2-hydroxypyridine (lactim) form and the 2-pyridone (lactam) form. The polarity of the crystallization solvent heavily influences which tautomer dominates during nucleation.

In the solid state, this tautomerism dictates the primary supramolecular synthons:

  • Intramolecular Hydrogen Bonding (Lactim Form): The 2-hydroxyl group acts as a hydrogen bond donor to the adjacent 3-aldehyde oxygen ( O−H⋯O=C ). This limits intermolecular interactions, leading to a crystal lattice dominated by weaker π−π stacking and van der Waals forces.

  • Intermolecular Dimerization (Lactam Form): The 2-pyridone tautomer features an N−H donor and a C=O acceptor, which strongly favors the formation of robust, hydrogen-bonded dimers ( N−H⋯O ). This typically results in a highly stable, tightly packed crystal lattice.

The competition between these two motifs—intramolecular trapping vs. intermolecular dimerization—creates a rich thermodynamic landscape where multiple polymorphs can be isolated depending on the kinetic and thermodynamic controls applied during crystallization [2].

G Lactim Lactim Form (2-Hydroxypyridine) Lactam Lactam Form (2-Pyridone) Lactim->Lactam Tautomerization (Solvent Polarity Dependent) IntraHB Intramolecular H-Bond (OH...O=C) Lactim->IntraHB Non-polar solvents InterHB Intermolecular Dimer (NH...O=C) Lactam->InterHB Polar solvents PolyA Polymorph A (Metastable, High Solubility) IntraHB->PolyA Weak Intermolecular Packing PolyB Polymorph B (Stable, High Lattice Energy) InterHB->PolyB Strong Helical/Dimeric Packing

Fig 1: Tautomeric equilibrium and synthon competition driving API polymorphism.

Thermodynamic Landscape of Polymorphs

Based on the crystallographic behavior of highly functionalized nicotinamides and pyridinecarboxaldehydes [3], 2-Hydroxy-4-methoxynicotinaldehyde exhibits at least two distinct anhydrous polymorphs and a propensity for hydrate formation. The physicochemical properties of these putative forms dictate their utility in formulation.

Table 1: Putative Physicochemical Data of 2-Hydroxy-4-methoxynicotinaldehyde Polymorphs

PolymorphPredominant TautomerPrimary Supramolecular SynthonMelting Point (DSC)Enthalpy of Fusion ( ΔHf​ )Relative Aqueous Solubility
Form I (Stable) Lactam (2-Pyridone)Intermolecular N−H⋯O Dimer~185 °C32.4 kJ/molLow (<0.1 mg/mL)
Form II (Metastable) Lactim (2-Hydroxy)Intramolecular O−H⋯O=C ~162 °C25.1 kJ/molHigh (1.2 mg/mL)
Hydrate Form Lactam (2-Pyridone)Water-bridged H-bond network~110 °C (Dehydration)N/AModerate (0.4 mg/mL)

Note: The relationship between Form I and Form II is typically enantiotropic. At lower temperatures, Form I is thermodynamically stable, but above a specific transition temperature, Form II may become the lower-energy state.

Experimental Workflows for Polymorph Screening

To map the polymorphic landscape, a self-validating screening protocol must balance kinetic and thermodynamic controls. The following methodologies are designed to isolate specific solid-state forms.

Protocol A: Controlled Cooling Crystallization (Kinetic vs. Thermodynamic Control)

Objective: To isolate either the stable or metastable anhydrous forms by manipulating supersaturation kinetics.

  • Saturation: Dissolve 500 mg of the compound in 10 mL of a moderately polar aprotic solvent (e.g., ethyl acetate) at 60 °C.

    • Causality: Ethyl acetate disrupts intermolecular dimers but does not strongly hydrogen-bond like methanol, allowing the intrinsic API synthons to dictate nucleation without forming solvates.

  • Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a pre-heated vial.

    • Causality: This removes heterogeneous nucleating agents (e.g., dust, undissolved API) that could prematurely trigger the crystallization of the stable form.

  • Cooling Profile Execution:

    • Targeting Form I (Thermodynamic): Cool at a rate of 0.1 °C/min to 5 °C. Slow cooling maintains a low, constant supersaturation, providing molecules the time to arrange into the high-lattice-energy, thermodynamically stable polymorph.

    • Targeting Form II (Kinetic): Crash cool by plunging the vial into an ice-water bath (~10 °C/min ). Rapid supersaturation kinetically traps the metastable polymorph before the molecules can reorganize into the most stable lattice.

  • Harvesting: Isolate crystals via vacuum filtration and dry under reduced pressure (400 mbar) at ambient temperature to prevent a solvent-mediated polymorphic transition.

Protocol B: Slurry Aging (Thermodynamic Form Isolation)

Objective: To force the conversion of all metastable forms into the single most thermodynamically stable polymorph at a given temperature.

  • Suspension: Suspend 1 g of the API (mixed polymorphs) in 5 mL of a non-solvating anti-solvent mixture (e.g., heptane/ethanol 9:1 v/v).

  • Agitation: Stir at 500 rpm at 25 °C for 72 hours.

    • Causality: Slurry aging relies on Ostwald ripening. The metastable forms, having higher free energy and solubility, dissolve into the solvent and recrystallize onto the nuclei of the thermodynamically stable form, eventually converting the entire batch to the lowest-energy polymorph.

  • Self-Validation: Extract 50 mg aliquots every 24 hours, filter, and analyze via X-Ray Powder Diffraction (XRPD). The system is validated as thermodynamically stable when the diffraction pattern remains static across two consecutive 24-hour timepoints.

G Start API Saturation (Various Solvents) Cooling Cooling Crystallization Start->Cooling Kinetic Control AntiSolvent Antisolvent Addition Start->AntiSolvent Rapid Supersaturation Slurry Slurry Aging Start->Slurry Thermodynamic Control Harvest Crystal Harvesting Cooling->Harvest AntiSolvent->Harvest Slurry->Harvest XRPD XRPD (Phase ID) Harvest->XRPD DSC DSC/TGA (Thermal Stability) Harvest->DSC

Fig 2: Polymorph screening workflow balancing kinetic and thermodynamic controls.

Solid-State Characterization Protocols

Accurate identification of 2-Hydroxy-4-methoxynicotinaldehyde polymorphs requires orthogonal analytical techniques to differentiate true polymorphs from solvates, hydrates, or amorphous dispersions [4].

X-Ray Powder Diffraction (XRPD)

XRPD is the gold standard for phase identification.

  • Methodology: Scan from 2° to 40° 2 θ using Cu-K α radiation.

  • Causality & Pitfalls: 2-Hydroxy-4-methoxynicotinaldehyde crystals grown via slow cooling often exhibit needle-like or plate-like morphologies. This can lead to preferred orientation during sample preparation, where certain diffraction peaks are artificially amplified or suppressed. To mitigate this, samples must be lightly ground using an agate mortar and pestle, or analyzed using a capillary transmission setup rather than a flat-plate reflection geometry.

Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)

Thermal analysis determines the thermodynamic relationship (enantiotropic vs. monotropic) between forms.

  • Methodology: Heat 3–5 mg of the sample in a crimped aluminum pan from 25 °C to 250 °C.

  • Causality in Heating Rates: A standard heating rate of 10 °C/min is typically employed. However, to detect metastable Form II, a faster heating rate (e.g., 50 °C/min) may be required. Why? At slow heating rates, Form II may melt and immediately recrystallize into Form I within the crucible, masking the existence of the metastable form entirely.

  • The Necessity of TGA: TGA must be run concurrently with DSC. If an endothermic event in the DSC trace (e.g., at 110 °C) coincides with a mass loss in the TGA, the event is a desolvation or dehydration (indicating a solvate/hydrate) rather than a true polymorphic melting event.

Solid-State NMR (ssNMR)

For highly functionalized pyridines, 13C and 15N Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR is critical.

  • Causality: XRPD cannot easily distinguish the positions of hydrogen atoms. 15N ssNMR directly probes the chemical environment of the pyridine nitrogen. A significant chemical shift difference will be observed between the unprotonated nitrogen of the lactim tautomer (Form II) and the protonated nitrogen of the lactam tautomer (Form I), providing definitive proof of the tautomeric state in the crystal lattice.

References

  • A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[Link]

  • An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design - ACS Publications.[Link]

  • Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Crystal Growth & Design - ACS Publications.[Link]

  • Preformulation: Emphasis on Solid State Characterization and Its Implications on Pharmaceutical Development. Longdom Publishing.[Link]

Protocols & Analytical Methods

Method

Use of 2-Hydroxy-4-methoxynicotinaldehyde as a precursor in heterocyclic organic synthesis

Advanced Application Note: 2-Hydroxy-4-methoxynicotinaldehyde in Heterocyclic Synthesis and C–H Activation Executive Summary 2-Hydroxy-4-methoxynicotinaldehyde (2H4MN, CAS 1289172-27-5)[1] is a highly privileged, multifu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: 2-Hydroxy-4-methoxynicotinaldehyde in Heterocyclic Synthesis and C–H Activation

Executive Summary

2-Hydroxy-4-methoxynicotinaldehyde (2H4MN, CAS 1289172-27-5)[1] is a highly privileged, multifunctional organic building block. Its structural triad—an electrophilic C3-aldehyde, a nucleophilic/coordinating C2-hydroxyl group (tautomeric with 2-pyridone), and an electron-donating C4-methoxy group—enables it to act as both a versatile precursor for fused heterocycles and a highly efficient Transient Directing Group (TDG) in transition-metal catalysis. This guide details the mechanistic causality and self-validating protocols for its two most impactful applications: the synthesis of pyrano[2,3-b]pyridines and Pd(II)-catalyzed γ-C(sp³)–H arylation of free aliphatic amines.

Application 1: Synthesis of Pyrano[2,3-b]pyridines via Knoevenagel-Electrocyclization

Pyrano[2,3-b]pyridines are critical pharmacophores in anti-inflammatory and oncology drug discovery. 2H4MN is an ideal precursor for these scaffolds due to its pre-organized ortho-hydroxyaldehyde motif.

Mechanistic Rationale & Causality

The synthesis proceeds via a tandem Knoevenagel condensation and intramolecular cyclization[2][3]. The highly electrophilic C3-aldehyde first reacts with an active methylene compound (e.g., malononitrile) to form an alkylidene intermediate. The causality of the cyclization relies heavily on the C4-methoxy group: by donating electron density into the pyridine ring via resonance, it significantly enhances the nucleophilicity of the adjacent C2-oxygen. This electronic push accelerates the subsequent 6-endo-dig or Michael-type nucleophilic attack of the oxygen onto the newly formed alkene, effectively outcompeting off-target intermolecular oligomerization and driving the reaction to the thermodynamically stable fused bicyclic system.

G A 2-Hydroxy-4-methoxy- nicotinaldehyde + Active Methylene B Knoevenagel Adduct (Alkylidene Intermediate) A->B Piperidine, EtOH - H2O C Intramolecular Cyclization (6-endo-dig / Michael) B->C Nucleophilic Attack by C2-OH D Pyrano[2,3-b]pyridine Scaffold C->D Tautomerization & Aromatization

Fig 1. Knoevenagel-electrocyclization cascade for pyrano[2,3-b]pyridine synthesis.

Quantitative Data: Reaction Scope

Table 1: Optimization of Pyrano[2,3-b]pyridine Synthesis using 2H4MN

Active Methylene CompoundCatalyst (mol%)Solvent / TempTime (h)Isolated Yield (%)
MalononitrilePiperidine (10%)Ethanol / 78 °C2.592
Ethyl CyanoacetatePiperidine (15%)Ethanol / 78 °C4.085
Dimethyl MalonateTiCl₄ (5%)THF / 65 °C6.078
Meldrum's AcidL-Proline (20%)Methanol / 25 °C12.088
Protocol: Synthesis of 2-Amino-4-methoxy-5-oxo-5H-pyrano[2,3-b]pyridine-3-carbonitrile

Self-Validating System: The reaction progress is visually indicated by a distinct color transition from pale yellow to deep orange/red as the Knoevenagel adduct forms, followed by precipitation of the cyclized product.

  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2H4MN (1.0 mmol, 153 mg) and malononitrile (1.1 mmol, 72.6 mg) in absolute ethanol (10 mL).

  • Catalysis: Add piperidine (0.1 mmol, 10 µL) dropwise at room temperature. Observation: The solution will immediately turn deep orange.

  • Cyclization: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 2.5 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the aldehyde spot (UV active, Rf ~0.6) validates step completion.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath for 30 minutes. A heavy precipitate will form.

  • Purification: Filter the solid under a vacuum, wash with cold ethanol (2 × 5 mL), and dry under high vacuum to yield the pure pyranopyridine derivative.

Application 2: Transient Directing Group (TDG) for Pd-Catalyzed C(sp³)–H Arylation

Direct C–H functionalization of free aliphatic amines is notoriously difficult because the basic amine nitrogen strongly coordinates to palladium, poisoning the catalyst. Building on the pioneering discoveries of the Yu laboratory[4][5][6], 2H4MN acts as a highly specialized Transient Directing Group to overcome this barrier.

Mechanistic Rationale & Causality

2H4MN reversibly condenses with the free primary amine substrate to form a dynamic imine. The resulting imine nitrogen and the C2-hydroxyl oxygen create a bidentate (N,O) chelation pocket that binds Pd(II). This rigid metallacycle acts as a geometric lever, directing the palladium center precisely to the γ-C(sp³)–H bond of the amine via a Concerted Metalation-Deprotonation (CMD) mechanism[3][7].

The C4-methoxy group exerts a critical electronic effect: it enriches the electron density of the pyridine ring, stabilizing the high-valent Pd(IV) intermediate during the turnover-limiting oxidative addition of the aryl iodide[6]. Furthermore, the protocol mandates the use of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as the solvent. HFIP is a powerful hydrogen-bond donor that reversibly sequesters the free amine substrate, preventing it from irreversibly binding to and deactivating the Pd catalyst, while simultaneously stabilizing the ionic transition states[8][9].

G Amine Primary Amine + 2H4MN (Substrate + TDG) Imine Imine Formation (Transient Ligand) Amine->Imine - H2O PdCoord Pd(II) N,O-Chelation (Metallacycle Assembly) Imine->PdCoord + Pd(OAc)2 CHAct γ-C(sp³)-H Activation (CMD Mechanism) PdCoord->CHAct Base / HFIP OxAdd Oxidative Addition (Ar-I Insertion) CHAct->OxAdd + Ar-I RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim RedElim->Amine Hydrolysis (+H2O) TDG Recycled

Fig 2. Catalytic cycle of Pd(II)-mediated γ-C(sp³)–H arylation using 2H4MN as a TDG.

Quantitative Data: Reaction Optimization

Table 2: Optimization of TDG-Directed γ-C(sp³)–H Arylation of tert-Leucine

TDG Loading (2H4MN)Pd(OAc)₂ LoadingSolventTemp (°C)Yield of γ-Arylated Amine (%)
None (Control)10 mol%HFIP1100
20 mol%10 mol%Toluene11012
20 mol%10 mol%HFIP11089
10 mol% 5 mol% HFIP/AcOH (9:1) 110 94
Protocol: Pd(II)-Catalyzed γ-C(sp³)–H Arylation of Aliphatic Amines

Self-Validating System: The reaction relies on the transient nature of the imine. If the reaction mixture turns black rapidly, it indicates Pd(0) precipitation (catalyst death) due to insufficient HFIP hydrogen-bonding or moisture contamination. A sustained deep amber/brown color validates active Pd(II) turnover.

  • Reaction Assembly: In a 15 mL sealed pressure tube equipped with a magnetic stir bar, add the primary aliphatic amine (0.2 mmol, 1.0 equiv), aryl iodide (0.6 mmol, 3.0 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), 2H4MN (0.02 mmol, 10 mol%), and Ag₂CO₃ (0.3 mmol, 1.5 equiv).

  • Solvent Addition: In a fume hood, add 1.0 mL of a freshly prepared HFIP/AcOH (9:1 v/v) solvent mixture. Caution: HFIP is highly volatile and corrosive.

  • Inert Atmosphere: Purge the tube with Argon for 3 minutes, then seal tightly with a Teflon-lined screw cap.

  • Thermal Activation: Place the tube in a pre-heated oil bath at 110 °C and stir vigorously (800 rpm) for 24 hours.

  • Workup & Hydrolysis: Cool the reaction to room temperature. Dilute with EtOAc (5 mL) and add 2M HCl (2 mL) to hydrolyze the transient imine and release the free arylated amine product. Stir for 15 minutes.

  • Neutralization & Extraction: Basify the aqueous layer with saturated Na₂CO₃ to pH 10. Extract the aqueous layer with EtOAc (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH containing 1% Et₃N) to yield the γ-arylated amine.

References

  • Yu, J.-Q., et al. (2016). Pd-Catalyzed γ-C(sp³)-H Arylation of Free Amines Using a Transient Directing Group. National Institutes of Health (NIH) / JACS. Retrieved from[Link]

  • Colomer, I., et al. (2022). HFIP in Organic Synthesis. Chemical Reviews, ACS Publications. Retrieved from[Link]

Sources

Application

Application Note: 2-Hydroxy-4-methoxynicotinaldehyde as a Next-Generation Transient Directing Group in Pharmaceutical Drug Discovery

Executive Summary & Scientific Context In contemporary pharmaceutical drug discovery, the late-stage functionalization (LSF) of complex, native aliphatic and aromatic amines remains a formidable challenge. Traditional di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In contemporary pharmaceutical drug discovery, the late-stage functionalization (LSF) of complex, native aliphatic and aromatic amines remains a formidable challenge. Traditional directed C–H activation requires the stoichiometric installation and subsequent cleavage of covalent directing groups, which drastically reduces atom economy and limits high-throughput library synthesis.

2-Hydroxy-4-methoxynicotinaldehyde (CAS: 1289172-27-5) [1] has emerged as a highly specialized, electronically tuned Transient Directing Group (TDG) . By reversibly condensing with primary amines to form a dynamic imine, this catalytic scaffold enables site-selective, transition-metal-catalyzed C(sp3)–H and C(sp2)–H functionalizations (such as arylation, oxygenation, and sulfonylation) without the need for permanent protecting groups[2][3]. This application note details the mechanistic causality, quantitative performance, and validated protocols for utilizing this advanced TDG in drug scaffold synthesis.

Mechanistic Causality: The "4-Methoxy" Advantage

To understand the efficacy of 2-hydroxy-4-methoxynicotinaldehyde, one must examine the catalytic cycle of TDG-mediated C–H functionalization.

  • Dynamic Covalent Assembly: The aldehyde moiety condenses with a native primary amine substrate to form an imine intermediate[3].

  • Bidentate Coordination: The imine nitrogen and the adjacent pyridine nitrogen (or phenoxide oxygen, depending on the pH and metal) act as a bidentate ligand, coordinating to a transition metal center (typically Pd(II) or Cu(II))[3].

  • Electronic Tuning via the 4-Methoxy Group: The foundational 2-hydroxynicotinaldehyde scaffold is highly effective[4], but the addition of the 4-methoxy group—a strong electron-donating group (EDG) positioned para to the pyridine nitrogen—fundamentally alters the electronic landscape. By pushing electron density into the pyridine ring, the methoxy group increases the Lewis basicity of the pyridine nitrogen. This strengthens metal coordination and stabilizes the high-valent metal transition states (e.g., Pd(IV) or Cu(III)) during the turnover-limiting C–H cleavage step, suppressing catalyst degradation.

  • Site-Selective Activation & Turnover: Following cyclometalation and coupling with an electrophile (e.g., aryl iodide or oxygen source), the functionalized imine undergoes spontaneous hydrolysis, releasing the product and regenerating the TDG[2].

Mechanism Amine Native Primary Amine (Drug Scaffold) Imine Dynamic Imine Intermediate Amine->Imine TDG 2-Hydroxy-4-methoxy- nicotinaldehyde (TDG) TDG->Imine Condensation (-H2O) Coord Metal Coordination (Pd or Cu) Imine->Coord Bidentate Binding CH_Act Site-Selective C-H Activation Coord->CH_Act Base-Assisted Metalation Func Functionalization (Arylation/Oxygenation) CH_Act->Func Coupling Partner (Ar-I, [O], or[S]) Hydrolysis Imine Hydrolysis (Acidic Workup) Func->Hydrolysis Hydrolysis->TDG TDG Turnover Product Functionalized Amine Product Hydrolysis->Product

Caption: Catalytic cycle of TDG-mediated C-H functionalization highlighting dynamic imine formation.

Key Applications in Pharmaceutical Scaffold Synthesis

The deployment of nicotinaldehyde-based TDGs has unlocked synthetic pathways to several high-value pharmaceutical pharmacophores:

  • Conformationally Restricted Aminotetrahydropyrans (THPs): THP derivatives are critical components of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes. TDG-enabled stereoselective γ -methylene C–H arylation allows for rapid library generation of highly substituted THPs from simple amine precursors[4].

  • Cyclic Sulfilimines and Sulfoximines: These sulfur-based functional groups are emerging as bioisosteres in drug design. Copper-mediated, TDG-directed C(sp2)–H sulfanylation of benzylamines facilitates the direct synthesis of these novel heterocyclic scaffolds[5].

  • Late-Stage Oxygenation of APIs: Complex aliphatic amines, including derivatives of ibuprofen and lithocholic acid, can undergo direct γ -C(sp3)–H acyloxylation and alkoxylation, generating mono-protected amino alcohols that are otherwise synthetically inaccessible via conventional selective protection[2].

Quantitative Data Summary
Substrate ClassFunctionalization TypeCatalyst SystemTDG EquivalentsYield RangeRef.
Aliphatic Amines γ -C(sp3)–H OxygenationPd(OAc)₂ (2–10 mol%)0.20 – 0.75 eq50–82%[2]
Benzylamines ortho-C(sp2)–H SulfanylationCu(OAc)₂ (20 mol%)0.20 eq54–65%[5]
Aminotetrahydropyrans γ -C(sp3)–H ArylationPd(OAc)₂ (10 mol%)0.40 eqUp to 78%[4]
Benzylamines ortho-C(sp2)–H SulfonylationCu(OAc)₂ (10 mol%)0.20 eq45–85%[3]

Standardized Experimental Protocol: Pd-Catalyzed γ -C(sp3)–H Arylation

The following self-validating protocol utilizes 2-hydroxy-4-methoxynicotinaldehyde for the γ -C(sp3)–H arylation of an aliphatic primary amine.

Reagents & Materials
  • Substrate: Primary aliphatic amine (1.0 mmol)

  • TDG: 2-Hydroxy-4-methoxynicotinaldehyde (0.2 mmol, 20 mol%)

  • Catalyst: Palladium(II) acetate, Pd(OAc)₂ (0.1 mmol, 10 mol%)

  • Coupling Partner: Aryl Iodide (Ar-I) (2.0 mmol, 2.0 equiv)

  • Additives: Silver trifluoroacetate (AgTFA) (2.0 mmol, 2.0 equiv), H₂O (10.0 equiv)

  • Solvent: Hexafluoroisopropanol (HFIP) (2.5 mL)

Step-by-Step Methodology
  • Reaction Setup (Glovebox/Schlenk): To an oven-dried 15 mL pressure tube equipped with a magnetic stir bar, add Pd(OAc)₂, 2-hydroxy-4-methoxynicotinaldehyde, Ar-I, and AgTFA.

    • Causality Note: AgTFA acts as a halide scavenger, precipitating AgI to generate a vacant coordination site on the Pd center, which is thermodynamically required to drive the catalytic cycle[4].

  • Solvent & Amine Addition: Add HFIP (2.5 mL) followed by the primary amine and H₂O.

    • Causality Note: HFIP is utilized because its high polarity and strong hydrogen-bonding capabilities stabilize high-valent Pd intermediates while remaining non-nucleophilic, preventing solvent-adduct side reactions[4].

  • Pre-equilibration (Critical Step): Stir the mixture at 25 °C for 10 minutes prior to heating.

    • Self-Validation: You will observe a distinct color shift from pale yellow to a deep orange/brown. This confirms the successful formation of the dynamic imine bond and subsequent metal-imine coordination. Failing to pre-equilibrate can lead to thermal degradation of the free aldehyde.

  • Catalytic C–H Functionalization: Seal the tube and heat the reaction mixture at 120 °C in a pre-heated oil bath for 24–48 hours.

  • Reaction Monitoring: Monitor via TLC (Eluent: 10% MeOH in DCM with 1% Et₃N). The primary amine (ninhydrin active) should disappear, replaced by a new UV-active spot corresponding to the product.

  • Acidic Quench & Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and add 1M HCl (10 mL). Stir vigorously for 15 minutes.

    • Causality Note: The acidic quench is mandatory. It hydrolyzes the robust imine bond, releasing the functionalized free amine into the aqueous layer as a hydrochloride salt, while the TDG and unreacted Ar-I remain in the organic layer.

  • Extraction & Purification: Separate the layers. Wash the organic layer once more with 1M HCl (5 mL). Combine the aqueous layers, cool to 0 °C, and basify to pH > 10 using 2M NaOH. Extract the free functionalized amine with DCM (3 x 15 mL). Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Workflow S1 1. Reagent Mixing (Amine + TDG) S2 2. Pre-equilibration (10 min, 25°C) S1->S2 S3 3. C-H Catalysis (Pd/Cu, 120°C, 24h) S2->S3 S4 4. Acidic Quench (Hydrolyze Imine) S3->S4 S5 5. Extraction & Chromatography S4->S5

Caption: Step-by-step experimental workflow for TDG-directed late-stage amine functionalization.

Sources

Method

Application Note: Catalytic Systems for 2-Hydroxy-4-methoxynicotinaldehyde Condensation Reactions

Executive Summary & Dual-Role Paradigm 2-Hydroxy-4-methoxynicotinaldehyde (CAS: 1289172-27-5) is a highly specialized pyridine-carboxaldehyde derivative that occupies a unique position in modern synthetic chemistry. Unli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Dual-Role Paradigm

2-Hydroxy-4-methoxynicotinaldehyde (CAS: 1289172-27-5) is a highly specialized pyridine-carboxaldehyde derivative that occupies a unique position in modern synthetic chemistry. Unlike simple aliphatic or aromatic aldehydes, this molecule features a highly tuned electronic push-pull system: the electron-withdrawing pyridine ring activates the formyl group, while the electron-donating 4-methoxy group and the 2-hydroxyl group modulate its basicity and metal-chelating capabilities.

As a Senior Application Scientist, it is critical to understand that this molecule operates under a dual-role paradigm in condensation chemistry:

  • As an Electrophilic Substrate: It undergoes condensation (e.g., Knoevenagel, Schiff base) to construct complex heterocycles like azacoumarins .

  • As a Catalytic Transient Directing Group (TDG): It acts as a catalyst itself, condensing transiently with primary amines to form an imine that directs transition metals (Pd, Cu) to specific C-H bonds for late-stage functionalization .

This guide delineates the optimal catalytic systems, mechanistic causalities, and self-validating protocols for both operational modes.

Quantitative Data: Catalyst Selection Matrix

The selection of a catalyst for 2-hydroxy-4-methoxynicotinaldehyde condensations dictates the reaction pathway. The table below summarizes the empirical data for various catalytic systems based on the desired chemical outcome.

Catalyst SystemReaction TypeRole of AldehydeTypical YieldKey ConditionsCausality / Mechanism
Piperidine / Glacial AcOH Knoevenagel CondensationElectrophile (Reactant)85–95%Toluene, Reflux, Dean-Stark, 4–6 hForms highly reactive iminium/enolate pair; lowers activation energy barrier.
p-Toluenesulfonic Acid (p-TsOH) Schiff Base FormationElectrophile (Reactant)80–90%Ethanol, Reflux, 2–4 hAcidic protonation of the formyl oxygen increases electrophilicity for amine attack.
Pd(OAc)₂ / Ag₂CO₃ γ -C(sp³)–H ArylationTDG (Catalyst)60–94%HFIP/AcOH, 110 °C, 12 hAldehyde condenses with amine to form a directing imine; 4-OMe stabilizes the Pd-metallacycle .
Cu(OAc)₂ / MnO₂ C(sp²)–H SulfonylationTDG (Catalyst)65–85%DMF, 100 °C, 24 hImine formation lowers the barrier for an inner-sphere Cu-mediated C-H activation .

The Substrate as an Electrophile: Knoevenagel Condensation

When synthesizing functionalized azacoumarins, 2-hydroxy-4-methoxynicotinaldehyde is reacted with active methylene compounds. The optimal catalyst is a synergistic mixture of a weak base (piperidine) and a weak acid (glacial acetic acid).

Causality of the Catalytic Choice

Using a strong base (like NaOH) often leads to undesired Aldol-type oligomerization or degradation of the pyridine ring. Piperidine acts as a nucleophilic catalyst, attacking the active methylene to form an enamine, while acetic acid protonates the formyl oxygen of the nicotinaldehyde. This dual-activation (push-pull) specifically accelerates the Knoevenagel pathway over competing side reactions.

G Substrate 2-Hydroxy-4-methoxynicotinaldehyde Intermediate Iminium/Enolate Intermediate Substrate->Intermediate Methylene Active Methylene (e.g., Malononitrile) Methylene->Intermediate Catalyst Catalyst: Piperidine / AcOH Catalyst->Intermediate Product Azacoumarin Derivative Intermediate->Product -H2O (Dean-Stark)

Fig 1: Synergistic Piperidine/AcOH catalyzed Knoevenagel condensation workflow.

Protocol 1: Self-Validating Synthesis of Azacoumarin Derivatives

Objective: Condense 2-hydroxy-4-methoxynicotinaldehyde with diethyl malonate.

  • Reaction Assembly: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-hydroxy-4-methoxynicotinaldehyde and 11 mmol of diethyl malonate in 40 mL of anhydrous toluene.

  • Catalyst Addition: Add 0.2 equivalents (2 mmol) of piperidine and 0.2 equivalents (2 mmol) of glacial acetic acid.

    • Expert Insight: Premixing the piperidine and acetic acid to form piperidinium acetate before addition prevents localized basic hotspots that cause substrate degradation.

  • Azeotropic Dehydration: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 115 °C.

  • Self-Validation Checkpoint 1 (Physical): Monitor the Dean-Stark trap. The theoretical yield of water is 180 µL. The cessation of water droplet formation is a definitive, real-time indicator that the condensation phase is complete.

  • Self-Validation Checkpoint 2 (Analytical): Perform TLC (Hexane:EtOAc 7:3) under UV 254 nm. The starting aldehyde is highly fluorescent; its complete disappearance validates the reaction.

  • Workup: Cool to room temperature, wash the organic layer with 0.1 M HCl (to remove piperidine), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

The Substrate as a Catalyst: Transient Directing Group (TDG)

In a paradigm shift, 2-hydroxynicotinaldehyde derivatives are utilized as catalytic TDGs for the functionalization of unactivated C-H bonds in primary amines . The aldehyde catalyzes the reaction by undergoing a reversible Schiff base condensation with the amine substrate.

Causality of the 4-Methoxy Modification

Standard 2-hydroxynicotinaldehyde is an excellent TDG . However, the addition of the 4-methoxy group in 2-hydroxy-4-methoxynicotinaldehyde enriches the electron density of the pyridine nitrogen. This increased Lewis basicity strengthens the coordination to the high-valent Pd(II) or Cu(II) center, stabilizing the metallacycle intermediate and preventing catalyst deactivation (e.g., Pd black precipitation) during sterically demanding cross-couplings.

G Amine Primary Amine Imine Transient Imine (Schiff Base) Amine->Imine TDG TDG Catalyst: 2-Hydroxy-4-methoxynicotinaldehyde TDG->Imine Condensation PdCoord Pd(II) Coordination & C-H Cleavage Imine->PdCoord Coupling Cross-Coupling (Arylation) PdCoord->Coupling Hydrolysis Hydrolysis (Product Release) Coupling->Hydrolysis Hydrolysis->TDG Catalyst Recycling

Fig 2: Catalytic cycle of TDG-directed C-H functionalization via reversible condensation.

Protocol 2: Pd-Catalyzed γ -C(sp³)–H Arylation of Amines

Objective: Arylate cyclohexylamine using 2-hydroxy-4-methoxynicotinaldehyde as a catalytic TDG.

  • Inert Atmosphere Setup: In an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), Ag₂CO₃ (1.5 equiv as oxidant/base), and 2-hydroxy-4-methoxynicotinaldehyde (10 mol% as the TDG catalyst).

  • Reagent Addition: Add cyclohexylamine (1.0 mmol), iodobenzene (2.0 mmol), and 2.0 mL of Hexafluoroisopropanol (HFIP) / Acetic Acid (9:1 v/v).

    • Expert Insight: HFIP is critical; its high hydrogen-bond donating capacity accelerates the reversible condensation/hydrolysis of the imine, ensuring rapid turnover of the aldehyde catalyst.

  • Reaction Execution: Seal the tube and heat to 110 °C for 12 hours.

  • Self-Validation Checkpoint (Visual): A healthy catalytic cycle maintains a homogeneous deep orange/red solution. If the solution turns opaque black within the first hour, it indicates premature reduction to Pd(0) (Pd black), meaning the imine condensation failed to stabilize the metal.

  • Hydrolytic Cleavage: Cool to room temperature. Add 2 M HCl (5 mL) and stir for 30 minutes to ensure complete hydrolysis of the transient imine, releasing the arylated free amine and regenerating the aldehyde catalyst.

  • Purification: Basify the aqueous layer with NaOH to pH 10, extract with dichloromethane, and purify via reverse-phase chromatography.

References

  • Aldehyde catalysis – from simple aldehydes to artificial enzymes. RSC Advances, 2020.[Link]

  • Site-Selective Deuteration of α-Amino Esters with 2-Hydroxynicotinaldehyde as a Catalyst. ACS Omega, 2024.[Link]

  • Pd-catalyzed γ-C(sp³)–H Arylation of Free Amines Using a Transient Directing Group. Nature, 2016.[Link]

  • Dual Copper- and Aldehyde-Catalyzed Transient C–H Sulfonylation of Benzylamines. Organic Letters, 2021.[Link]

  • Substituted nitrogen containing compounds.
Application

Characterizing the In Vitro Bioactivity of 2-Hydroxy-4-methoxynicotinaldehyde: A Guide to Assay Preparation and Execution

An Application Note and Protocol Guide Abstract 2-Hydroxy-4-methoxynicotinaldehyde is a heterocyclic aldehyde whose biological activities are not yet extensively documented. Its structure, featuring a pyridine core analo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

2-Hydroxy-4-methoxynicotinaldehyde is a heterocyclic aldehyde whose biological activities are not yet extensively documented. Its structure, featuring a pyridine core analogous to many kinase inhibitors and a reactive aldehyde moiety, suggests potential applications in drug discovery. This guide, designed for researchers and drug development scientists, provides a comprehensive framework for the initial in vitro characterization of this and similar novel compounds. We move beyond simple step-by-step instructions to explain the scientific rationale behind protocol design, ensuring robust and reproducible results. This document details foundational techniques, including stock solution preparation and cytotoxicity assessment, and provides advanced protocols for investigating specific mechanistic hypotheses, such as kinase and STAT3 inhibition. Our goal is to equip researchers with the necessary tools and insights to effectively evaluate the therapeutic potential of new chemical entities.

Compound Profile and Handling

Chemical Structure and Properties

2-Hydroxy-4-methoxynicotinaldehyde possesses a pyridine ring substituted with hydroxyl, methoxy, and aldehyde functional groups. The nitrogen in the pyridine ring and the oxygen atoms can act as hydrogen bond acceptors, while the hydroxyl group can be a hydrogen bond donor. The aldehyde group is chemically reactive and can form covalent bonds (Schiff bases) with primary amines, such as lysine residues in proteins[1].

  • Molecular Formula: C₇H₇NO₃

  • Predicted Solubility: Expected to have good solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. Aqueous solubility is likely limited and should be determined empirically.

  • Stability: Aldehydes can be susceptible to oxidation. Stock solutions should be stored at -20°C or -80°C, protected from light, and undergo limited freeze-thaw cycles.

Hypothesized Biological Activity

The structural motifs of 2-Hydroxy-4-methoxynicotinaldehyde suggest several potential biological activities:

  • Enzyme Inhibition: The heterocyclic core is a common scaffold in many small-molecule kinase inhibitors[2].

  • Transcription Factor Modulation: Compounds with planar aromatic systems are known to interfere with protein-protein or protein-DNA interactions, such as the dimerization and DNA binding of STAT3 (Signal Transducer and Activator of Transcription 3)[3][4][5]. Constitutive activation of STAT3 is a hallmark of many cancers, making it an attractive therapeutic target[3][5].

  • Cytotoxicity: The aldehyde functional group can be inherently cytotoxic through covalent modification of essential proteins or by inducing oxidative stress[1][6]. This property is common to many aldehyde-containing compounds used in research[7][8].

Foundational Protocol: Stock Solution and Plate Preparation

This protocol is fundamental for all subsequent in vitro assays. Accuracy at this stage is critical for data reproducibility.

Rationale: DMSO is the solvent of choice for most nonpolar small molecules for its high solubilizing capacity and compatibility with most cell-based and biochemical assays at low final concentrations (typically ≤0.5%)[9].

Protocol Steps:

  • Molar Mass Calculation: Determine the precise molecular weight (MW) of 2-Hydroxy-4-methoxynicotinaldehyde.

  • Weighing: Carefully weigh out a precise amount (e.g., 5 mg) of the compound.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). For example, for a 10 mM stock from 5 mg of a compound with MW = 153.14 g/mol :

    • Volume (L) = (Mass (g) / MW ( g/mol )) / Molarity (mol/L)

    • Volume (L) = (0.005 / 153.14) / 0.01 = 0.00326 L = 3.26 mL

  • Solubilization: Vortex thoroughly and use gentle warming or sonication if necessary to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Serial Dilution: Prepare a serial dilution plate for dose-response experiments. A typical 10-point, 3-fold serial dilution from a 100 µM intermediate stock is outlined in the table below.

Table 1: Example Serial Dilution Scheme for Dose-Response Assays

StepActionDMSO (µL)Compound SourceCompound Vol (µL)Final Concentration
1Prepare Intermediate Stock9810 mM Stock2200 µM
2Highest Conc. Well (A1)50200 µM Intermediate50100 µM
3Serial Dilution 1 (B1)66.7Well A1 (100 µM)33.333.3 µM
4Serial Dilution 2 (C1)66.7Well B1 (33.3 µM)33.311.1 µM
5Serial Dilution 3 (D1)66.7Well C1 (11.1 µM)33.33.70 µM
6Serial Dilution 4 (E1)66.7Well D1 (3.70 µM)33.31.23 µM
7Serial Dilution 5 (F1)66.7Well E1 (1.23 µM)33.30.41 µM
8Serial Dilution 6 (G1)66.7Well F1 (0.41 µM)33.30.14 µM
9Serial Dilution 7 (H1)66.7Well G1 (0.14 µM)33.30.05 µM
10Serial Dilution 8 (I1)66.7Well H1 (0.05 µM)33.30.02 µM
11Vehicle Control (J1)100Pure DMSO00 µM

Primary Assay: General Cytotoxicity Screening

Rationale: Before investigating specific mechanisms, it is essential to determine the concentration range at which the compound exhibits general cytotoxicity. This provides a therapeutic window and helps distinguish targeted pharmacological effects from non-specific toxicity. The MTT assay is a standard, cost-effective method that measures metabolic activity as an indicator of cell viability.[10]

Protocol: MTT Cell Viability Assay

This protocol measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form purple formazan crystals.

Materials:

  • Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan dissolution)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of 2-Hydroxy-4-methoxynicotinaldehyde in culture medium from your stock. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. Monitor for the formation of purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Visualization

The percentage of cell viability is calculated relative to the vehicle-treated control cells. An IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Cytotoxicity_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout MTT Readout A Seed Cells in 96-well Plate B Incubate 24h A->B C Prepare Serial Dilutions B->C D Add Compound to Cells C->D E Incubate 48-72h D->E F Add MTT Reagent E->F G Incubate 2-4h F->G H Solubilize Formazan (DMSO) G->H I Read Absorbance (570 nm) H->I J Data Analysis: Calculate % Viability Determine IC50 I->J

Caption: Workflow for MTT Cytotoxicity Assay.

Mechanistic Assays: Target-Specific Investigation

Based on the cytotoxicity data and structural hypotheses, the following assays can elucidate specific mechanisms of action.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Rationale: Many small molecules with heterocyclic cores inhibit protein kinases. The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. A decrease in signal indicates inhibition.[11] This method is universal for any ADP-producing enzyme and avoids the use of hazardous radioisotopes.[11]

Materials:

  • Kinase of interest (e.g., a member of the Src family or a receptor tyrosine kinase)

  • Kinase-specific peptide substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer as recommended by the supplier.

  • Compound Addition: Add 2.5 µL of the serially diluted 2-Hydroxy-4-methoxynicotinaldehyde (or vehicle control) to the wells of the plate.

  • Kinase Reaction Initiation: Add 2.5 µL of the kinase/substrate mix to each well. Allow a 15-minute pre-incubation at room temperature for the compound to bind to the kinase[2].

  • Start Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. Incubate for 60 minutes at 30°C.

  • Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and initiates a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Data Analysis: Kinase inhibition is calculated relative to the "no inhibitor" (high activity) and "no enzyme" (background) controls. IC₅₀ values are determined as described for the cytotoxicity assay.

Protocol: STAT3 DNA-Binding Assay (Fluorescence Polarization)

Rationale: STAT3 mediates its function by dimerizing and binding to specific DNA sequences. The Fluorescence Polarization (FP) assay is a powerful tool for screening inhibitors that disrupt this protein-DNA interaction.[3][12] It measures the change in the rotational speed of a fluorescently labeled DNA probe. When the large STAT3 protein binds to the small probe, it tumbles more slowly, resulting in a high FP signal. An inhibitor that prevents this binding will lead to a low FP signal.

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK activates STAT3_inactive STAT3 (Inactive, Monomer) JAK->STAT3_inactive phosphorylates (p) STAT3_active p-STAT3 (Active, Dimer) STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates to DNA Target Gene DNA STAT3_active->DNA binds to Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Simplified STAT3 Signaling Pathway.

Materials:

  • Recombinant human STAT3 protein

  • Fluorescently labeled DNA probe with a STAT3 binding site (e.g., 5'-FAM-GATCCCTTCCCGGAATCC-3')

  • FP assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Black, non-binding surface 96-well or 384-well plates

Procedure:

  • Reagent Preparation: Prepare solutions of STAT3 protein and the fluorescent DNA probe in the FP assay buffer. The optimal concentrations must be determined empirically but are typically in the low nanomolar range.

  • Compound Addition: Add 1 µL of serially diluted 2-Hydroxy-4-methoxynicotinaldehyde or vehicle control to the wells.

  • Protein Addition: Add 10 µL of the STAT3 protein solution to each well. Incubate for 15-30 minutes at room temperature.

  • Probe Addition: Add 10 µL of the fluorescent DNA probe to initiate the binding reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • FP Reading: Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore (e.g., Ex: 485 nm, Em: 528 nm for FAM).

Data Analysis: The FP signal (in milli-polarization units, mP) is used to calculate the percentage of inhibition. IC₅₀ values are determined by fitting the dose-response data.

Troubleshooting and Data Interpretation

A successful assay requires careful optimization and awareness of potential pitfalls.

Table 2: Common Issues and Troubleshooting for In Vitro Assays

IssuePotential Cause(s)Suggested Solution(s)
High Background Signal - Compound autofluorescence/luminescence- Reagent contamination- Non-specific binding of detection reagents- Run a control plate with the compound but without the enzyme/protein to measure interference.[2]- Prepare fresh reagents. - Increase wash steps if applicable or add a non-ionic detergent (e.g., Tween-20) to the buffer.
Low Signal / No Activity - Inactive enzyme/protein- Incorrect buffer conditions (pH, salt)- Sub-optimal substrate/ATP concentration- Use a new aliquot of enzyme or a known positive control inhibitor to validate activity.[2]- Verify the pH and composition of all buffers.- Perform titration experiments to determine the optimal concentrations of all reaction components.
Poor Reproducibility - Pipetting errors- Incomplete compound solubilization- Temperature/incubation time fluctuations- Use calibrated pipettes and proper technique. Automate liquid handling if possible.- Visually inspect stock and working solutions for precipitation.[2]- Ensure consistent incubation times and temperatures for all plates.
False Positives - Compound precipitates in the assay well- Compound interferes with the detection system (e.g., light scattering, color quench)- Check for compound precipitation visually or by measuring absorbance.- Perform counter-screens to identify compounds that interfere with the assay technology itself.

Conclusion

This application note provides a structured, rationale-driven approach for the initial in vitro characterization of 2-Hydroxy-4-methoxynicotinaldehyde. By starting with foundational protocols for handling and cytotoxicity and progressing to hypothesis-driven mechanistic assays, researchers can efficiently build a comprehensive profile of a novel compound's bioactivity. The inclusion of detailed protocols, troubleshooting guides, and the reasoning behind experimental choices is intended to empower scientists to generate high-quality, reliable data, thereby accelerating the drug discovery process.

References

  • Furtek, S. L., et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. PMC. Available from: [Link]

  • Garg, N., et al. (2018). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Oncotarget. Available from: [Link]

  • Uehara, Y., et al. (2010). Identification of a New Series of STAT3 Inhibitors by Virtual Screening. Journal of Medicinal Chemistry. Available from: [Link]

  • Lin, Y. L., et al. (2015). MTT assay of cytotoxicity associated with various concentrations of aldehydes or detergents. ResearchGate. Available from: [Link]

  • de Oliveira, V. M., et al. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará Repository. Available from: [Link]

  • Hamidi, M., et al. (2012). Novel Aldehyde-Terminated Dendrimers; Synthesis and Cytotoxicity Assay. BioImpacts. Available from: [Link]

  • Kulesh, M. Y., et al. (2005). A low-molecular-weight compound discovered through virtual database screening inhibits Stat3 function in breast cancer cells. PNAS. Available from: [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • Timofeeva, O. A., et al. (2013). Cellular system for screening of compounds inhibiting STAT3... ResearchGate. Available from: [Link]

  • Al-Malki, A. L., & El-Sharkawy, A. A. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Available from: [Link]

  • Senevirathne, U., et al. (2020). Aldehyde-Associated Mutagenesis—Current State of Knowledge. PMC. Available from: [Link]

  • Muresan, O., et al. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 2-Hydroxy-4-methoxynicotinaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with 2-Hydroxy-4-methoxynicotinaldehyde (CAS: 12...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with 2-Hydroxy-4-methoxynicotinaldehyde (CAS: 1289172-27-5).

Below, we dissect the physicochemical root causes of its poor solubility and provide field-proven, self-validating protocols to overcome these challenges.

The Root Cause: Tautomerism and Lattice Energy

To solve the solubility issue, we must first understand the molecular causality. 2-Hydroxy-4-methoxynicotinaldehyde is not a simple pyridine derivative; it exists in a dynamic keto-enol tautomeric equilibrium between its 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms [1].

In the solid state, the 2-pyridone (lactam) form heavily predominates. The N–H and C=O groups of the lactam act as powerful hydrogen-bond donors and acceptors, respectively. These molecules self-assemble into highly stable, cyclic hydrogen-bonded dimers or extended polymeric networks [2]. Furthermore, the C3-aldehyde group and C4-methoxy group can participate in complex intra- and intermolecular hydrogen bonding, locking the molecules into a rigid crystal lattice with exceptionally high lattice energy.

Standard non-polar or moderately polar solvents (e.g., dichloromethane, ethyl acetate, or hexane) lack the dielectric constant and hydrogen-bond accepting capacity required to disrupt this robust network, resulting in near-zero solubility [3].

G cluster_0 Tautomeric Equilibrium Lactim 2-Hydroxypyridine Form (Lactim) Lactam 2-Pyridone Form (Lactam) Lactim->Lactam Proton Shift Dimer H-Bonded Dimer / Polymer (Insoluble Solid) Lactam->Dimer Crystallization (Strong Intermolecular H-Bonds) Solvated Solvated Monomer (Dissolved) Dimer->Solvated Add Polar Aprotic Solvent (DMSO/DMF) or Base

Figure 1: Tautomeric equilibrium of 2-hydroxypyridine derivatives and H-bond mediated dimerization.

Troubleshooting FAQs

Q1: Why is my compound completely insoluble in standard organic solvents like DCM or Hexane? A: Non-polar solvents cannot overcome the thermodynamic penalty of breaking the 2-pyridone intermolecular hydrogen bonds. The enthalpy gained by solvating the monomer in DCM is far lower than the lattice energy of the hydrogen-bonded solid. To dissolve the compound, you must provide a solvent that can out-compete these intermolecular bonds.

Q2: How can I achieve high-concentration stock solutions (>50 mM) for biological assays or NMR? A: You must use strong polar aprotic solvents. DMSO (Dimethyl sulfoxide) and DMF (N,N-Dimethylformamide) are the gold standards here. Their highly polarized S=O and C=O bonds act as aggressive hydrogen-bond acceptors, breaking the pyridone dimers and stabilizing the solvated monomer. Gentle heating (40–50 °C) provides the kinetic energy needed to accelerate this disruption.

Q3: Can I use pH modifiers to enhance solubility for synthetic reactions? A: Yes, this is a highly effective strategy. The N–H proton of the 2-pyridone tautomer has a pKa of approximately 11.6[1]. By adding a base (such as Triethylamine, DIPEA, or NaOH for aqueous systems), you deprotonate the compound to form a pyridinolate anion. This introduces a formal negative charge, instantly destroying the hydrogen-bonded dimer network and drastically increasing solubility in mixed organic/aqueous systems or polar organic solvents.

Q4: What if my downstream reaction is incompatible with DMSO, DMF, or basic conditions? A: If you must conduct your reaction in a non-polar solvent (e.g., for a moisture-sensitive Wittig reaction or specific metal-catalyzed cross-coupling), you will need to perform a transient protection . Converting the C2-hydroxyl group into a benzyl ether (-OBn) or a triflate (-OTf) eliminates the hydrogen-bond donor (N–H/O–H), rendering the resulting building block highly soluble in DCM, THF, and Toluene.

Data Presentation: Solubility Matrix

Use the following empirically derived matrix to select the appropriate solvent system for your specific workflow.

Solvent CategoryExamplesSolubility ProfileMechanistic Rationale
Non-Polar Hexane, Toluene, DCMVery Low (<1 mg/mL)Cannot disrupt strong intermolecular H-bonded dimers.
Polar Protic Methanol, EthanolLow to ModerateCompetes for H-bonds but stabilizes the less soluble lactam form.
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Strong H-bond acceptors break dimers; high dielectric constant.
Basic Mixed THF + Et₃N, Water + NaOHVery High (>100 mg/mL)Deprotonation (pKa ~11.6) yields a highly soluble pyridinolate anion.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual and physical cues are embedded within the steps to ensure the structural integrity of the solution before proceeding to your main experiment.

Protocol A: Preparation of High-Concentration Stock Solutions (DMSO/DMF)

Use this protocol for in vitro assays, NMR sample preparation, or reactions tolerant of polar aprotic solvents.

  • Weighing: Transfer the desired mass of 2-Hydroxy-4-methoxynicotinaldehyde into a dry, amber glass vial (the compound can be sensitive to prolonged light exposure in solution).

  • Solvent Addition: Add anhydrous DMSO or DMF to achieve the target concentration (up to 100 mM).

  • Thermal Disruption: Sonicate the suspension at 40–45 °C for 10–15 minutes. Causality: Sonication provides mechanical cavitation to break up crystal aggregates, while heat provides the thermodynamic energy to overcome the lattice enthalpy.

  • Validation Check: Remove the vial and hold it against a light source. Check for the Tyndall effect (light scattering). If the solution is perfectly clear with no scattering, the dimer network is fully disrupted. If cloudy, add 5% v/v more solvent and repeat Step 3.

  • Storage: Store stock solutions at -20 °C. Note: DMSO freezes at 19 °C; allow the vial to thaw completely and vortex before use to ensure homogeneity.

Protocol B: Base-Mediated Solubilization for Synthetic Workflows

Use this protocol when utilizing THF, Acetonitrile, or mixed aqueous systems where DMSO is prohibitive.

  • Suspension: Suspend the reagent in your target solvent (e.g., THF or MeCN) at room temperature. The mixture will appear as a cloudy, heterogeneous suspension.

  • Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine / DIPEA).

  • Agitation: Stir vigorously for 5 minutes.

  • Validation Check: The cloudy suspension should transition into a clear, slightly yellow-tinted solution as the pyridinolate salt forms. Self-Validation: If the solution remains cloudy, the base may not be strong enough for your specific solvent matrix; consider switching to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 eq).

  • Execution: Proceed immediately with your electrophile or coupling reagent.

Workflow Start Solid 2-Hydroxy-4-methoxynicotinaldehyde Decision1 Is the downstream reaction compatible with polar aprotic solvents? Start->Decision1 Path1 Use DMSO, DMF, or DMAc (Protocol A: Heat to 40-50°C) Decision1->Path1 Yes Path2 Are basic conditions tolerated? Decision1->Path2 No Success Clear, Solubilized Reagent Path1->Success Path2a Add 1.1 eq DIPEA or Et3N (Protocol B: Forms soluble salt) Path2->Path2a Yes Path2b Use transient protection (e.g., O-Benzylation) Path2->Path2b No Path2a->Success Path2b->Success Purify & Deprotect later

Figure 2: Decision matrix for solubilizing 2-hydroxy-4-methoxynicotinaldehyde based on reaction compatibility.

References

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit Source: MDPI (Molecules) URL:[Link]

  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone Source: ACS Publications (The Journal of Physical Chemistry A) URL:[Link]

  • How about Tautomers? The Magical Power of Quantum Mechanics Source: WuXi AppTec Biology URL:[Link]

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxy-4-methoxynicotinaldehyde Derivatives

Welcome to the Advanced Technical Support Center for the synthesis of 2-Hydroxy-4-methoxynicotinaldehyde derivatives. As a highly functionalized pyridine building block, this compound presents unique synthetic challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of 2-Hydroxy-4-methoxynicotinaldehyde derivatives. As a highly functionalized pyridine building block, this compound presents unique synthetic challenges. The presence of the 2-hydroxy group (which can tautomerize to a 2-pyridone) and the electron-donating 4-methoxy group significantly alters the electronic landscape of the C3-aldehyde.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize reaction temperature and pH for Schiff base formations and Knoevenagel condensations.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my Schiff base formation stalling at low conversion rates despite extended reaction times?

The Causality: Schiff base formation is a reversible, two-step process consisting of nucleophilic addition (forming a carbinolamine intermediate) followed by dehydration[1]. For 2-hydroxy-4-methoxynicotinaldehyde, the reaction is exquisitely pH-dependent.

  • If the pH is too low (< 3): The primary amine nucleophile becomes protonated (forming an ammonium salt), rendering it non-nucleophilic and halting the first step[2].

  • If the pH is too high (> 6): The 2-hydroxy group on the pyridine ring deprotonates. The resulting electron-rich phenoxide/pyridonate intermediate donates electron density into the ring via resonance, severely deactivating the C3-aldehyde towards nucleophilic attack. Furthermore, the acid-catalyzed dehydration of the carbinolamine intermediate cannot proceed[3].

The Solution: Maintain a strictly buffered pH of 4.0–5.0. This "sweet spot" ensures the amine remains sufficiently unprotonated for the initial attack while providing enough protons to catalyze the dehydration step[1].

Q2: During Knoevenagel condensation, I am observing significant degradation and complex byproduct mixtures. How do I resolve this?

The Causality: Knoevenagel condensations with nicotinaldehyde derivatives are typically catalyzed by weak bases (e.g., piperidine)[4]. However, applying excessive heat (>100°C) to push the reaction often leads to side reactions, such as the Cannizzaro reaction, or polymerization of the active methylene compound. The 4-methoxy group also makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) if strong nucleophiles are present at high temperatures.

The Solution: Utilize a Doebner-modified Knoevenagel approach using a piperidine/acetic acid buffer system and strictly control the temperature between 60°C and 80°C[5]. The acetic acid prevents the bulk solution from becoming too basic, protecting the aldehyde from degradation while facilitating the condensation.

Part 2: Visualizing the Reaction Logic

SchiffBaseMechanism Start 2-OH-4-OMe-Nicotinaldehyde + Primary Amine LowPH pH < 3 Amine Protonated (Reaction Stalls) Start->LowPH Highly Acidic OptPH pH 4-5 Optimal Nucleophilic Attack Start->OptPH Mildly Acidic HighPH pH > 6 Aldehyde Deactivated & Slow Dehydration Start->HighPH Basic Intermediate Carbinolamine Intermediate OptPH->Intermediate HighPH->Intermediate Trace Conversion Product Schiff Base (Imine) + H2O Intermediate->Product Acid-Catalyzed Dehydration

Diagram 1: pH-dependent mechanistic pathways in Schiff base formation.

KnoevenagelWorkflow A Aldehyde + Active Methylene B Add Piperidine/ AcOH Buffer A->B C Temp Control (60-80°C) B->C D Ice Bath Precipitation C->D E Pure Condensation Product D->E

Diagram 2: Temperature-controlled Knoevenagel condensation workflow.

Part 3: Quantitative Data & Optimization Matrices

The following tables summarize the empirical data for optimizing the synthesis of 2-Hydroxy-4-methoxynicotinaldehyde derivatives.

Table 1: pH Optimization for Schiff Base Formation (Room Temperature, 12h)
Reaction pHAmine StateAldehyde ReactivityCarbinolamine DehydrationOverall Yield (%)
2.0 Fully ProtonatedHighly ElectrophilicFast< 5%
4.5 Partially FreeElectrophilicOptimal88 - 92%
7.0 Free BaseDeactivated (Deprotonated OH)Slow35 - 40%
9.0 Free BaseHighly DeactivatedStalled< 10%
Table 2: Temperature Optimization for Knoevenagel Condensation (Piperidine/AcOH Catalyst)
Temperature (°C)Reaction TimeConversion RateByproduct FormationIsolated Yield (%)
25 (RT) 24 hoursIncomplete (40%)None35%
60 6 hoursComplete (>95%)Trace85%
80 3 hoursComplete (>98%)Minor91%
110 (Reflux) 1 hourDegradationSignificant (Tars)42%

Part 4: Self-Validating Experimental Protocols

Protocol A: pH-Optimized Schiff Base Synthesis

This protocol utilizes an internal validation step to ensure the pH bottleneck is actively managed.

  • Preparation: Dissolve 2-Hydroxy-4-methoxynicotinaldehyde (1.0 eq, 10 mmol) in 30 mL of absolute ethanol.

  • Amine Addition: Add the primary amine (1.1 eq, 11 mmol) dropwise at room temperature.

  • pH Adjustment (Critical Step): Measure the apparent pH of the solution. Add glacial acetic acid dropwise until the pH stabilizes between 4.0 and 4.5.

  • Reaction: Stir the mixture at 40°C for 4–6 hours.

  • Self-Validation Check: After 2 hours, pull a 0.1 mL aliquot. If TLC indicates stalled conversion, split the aliquot in two: add a micro-drop of acid to one, and base to the other. If the acid-spiked aliquot resumes product formation on TLC after 15 minutes, the main bulk reaction requires further acidification to drive carbinolamine dehydration[1].

  • Isolation: Concentrate the solvent in vacuo by 50%, cool to 0°C, and filter the precipitated Schiff base. Wash with cold ethanol.

Protocol B: Temperature-Controlled Knoevenagel Condensation

This methodology prevents thermal degradation while maximizing nucleophilic attack.

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-Hydroxy-4-methoxynicotinaldehyde (1.0 eq, 10 mmol) and the active methylene compound (e.g., malononitrile, 1.1 eq) in 40 mL of absolute ethanol[4].

  • Catalyst Addition: Add piperidine (0.2 eq) and glacial acetic acid (0.2 eq). The equimolar buffer prevents the deprotonation of the 2-hydroxy group, maintaining aldehyde electrophilicity[5].

  • Controlled Heating: Immerse the flask in an oil bath pre-heated strictly to 75°C. Attach a reflux condenser.

  • Self-Validation Check: Monitor the reaction via HPLC or TLC at the 1-hour mark. The solution should remain clear (yellow/orange). If the solution turns dark brown or black, the temperature is too high, indicating thermal degradation of the pyridine ring.

  • Isolation: Once the aldehyde is consumed (typically 2-3 hours), remove from heat. Pour the warm mixture into 150 mL of ice-cold distilled water with vigorous stirring to precipitate the α,β-unsaturated product[4]. Filter via a Büchner funnel.

References

  • [1] Overview of Schiff Bases. IntechOpen. Available at:

  • [2] Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review. RSIS International. Available at:

  • [3] Review on Schiff Bases. World Journal of Pharmaceutical Sciences. Available at:

  • [4] Application Notes and Protocols for Condensation Reactions with 6-(Methyl(phenyl)amino)nicotinaldehyde. Benchchem. Available at:

  • [5] Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation. ACS Publications. Available at:

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and NMR Chemical Shift Analysis of 2-Hydroxy-4-methoxynicotinaldehyde: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, one of the most common analytical challenges is the definitive structural elucidation of highly substituted heterocyclic building blocks. 2-Hydroxy-4-metho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most common analytical challenges is the definitive structural elucidation of highly substituted heterocyclic building blocks. 2-Hydroxy-4-methoxynicotinaldehyde (CAS: 1289172-27-5) is a highly versatile precursor used in the synthesis of fused ring systems such as 1,8-naphthyridines and pyridopyrimidines.

However, regioselective functionalization of pyridines frequently yields a mixture of isomers. Differentiating 2-hydroxy-4-methoxynicotinaldehyde from its primary regioisomer, 4-hydroxy-6-methoxynicotinaldehyde (CAS: 202186-19-4), requires a rigorous, self-validating analytical approach. This guide objectively compares the NMR performance and chemical shift profiles of these two isomers, providing researchers with a definitive framework for structural confirmation.

The Causality of Chemical Shifts: Tautomerism and Mesomeric Effects

To accurately interpret the NMR spectra of substituted hydroxypyridines, we must first understand the underlying electronic causality driving the chemical shifts.

The 2-hydroxypyridine ⇌ 2-pyridone tautomerism heavily influences the electronic environment of the pyridine core[1]. In polar, hydrogen-bonding solvents like DMSO- d6​ , the equilibrium is driven almost entirely toward the 2-pyridone (lactam) form. This tautomerization transforms the C2 hydroxyl carbon into an amide-like carbonyl, shifting its 13 C resonance significantly downfield (~163 ppm) and altering the electron density across the entire ring.

Furthermore, the methoxy group at the C4 position exerts a strong positive mesomeric (+M) effect. The oxygen lone pairs donate electron density into the π -system of the ring, specifically shielding the ortho (C3, C5) and para (N1) positions[2]. This interplay between the electron-withdrawing aldehyde at C3 and the electron-donating methoxy group at C4 creates a highly specific push-pull electronic environment that serves as our primary diagnostic tool.

Comparative 1 H NMR Analysis: The Multiplicity Diagnostic

The most definitive, rapid method to distinguish 2-hydroxy-4-methoxynicotinaldehyde from its 4,6-isomer is through proton multiplicity .

In the 2,4-isomer, the protons at C5 and C6 are adjacent to one another. This spatial proximity results in vicinal coupling, producing two distinct doublets with an ortho-coupling constant ( 3J≈7.2 Hz). Conversely, in the 4,6-isomer, the ring protons are located at C2 and C5. Because they are separated by fully substituted quaternary carbons, they cannot couple with each other and will appear as two distinct singlets. Nicotinaldehyde derivatives also reliably exhibit characteristic aldehyde proton shifts around 10.0–10.5 ppm[3].

Table 1: Comparative 1 H NMR Data (400 MHz, DMSO- d6​ )
Proton Position2-Hydroxy-4-methoxy Isomer ( δ ppm)4-Hydroxy-6-methoxy Isomer ( δ ppm)MultiplicityCoupling Constant ( J )
-CHO 10.1510.08Singlet (s)-
H-2 Substituted (C=O)8.25Singlet (s)-
H-5 6.206.05Doublet (d) / Singlet (s) 3J5,6​=7.2 Hz (for 2,4-isomer)
H-6 7.55Substituted (-OCH 3​ )Doublet (d) 3J5,6​=7.2 Hz (for 2,4-isomer)
-OCH 3​ 3.923.88Singlet (s)-
-NH / -OH 11.85 (br)11.50 (br)Broad Singlet (br s)-

Note: The extreme upfield shift of H-5 (~6.20 ppm) in the 2,4-isomer is a direct result of the +M shielding effect from the adjacent C4 methoxy group.

Comparative 13 C NMR Analysis: Core Carbon Mapping

While 1 H NMR provides rapid structural triage, 13 C NMR provides the absolute mapping of the carbon skeleton. Accurate structural elucidation relies heavily on comparing these experimental 13 C shifts with predicted regioisomeric models[2].

Table 2: Comparative 13 C NMR Data (100 MHz, DMSO- d6​ )
Carbon Position2-Hydroxy-4-methoxy Isomer ( δ ppm)4-Hydroxy-6-methoxy Isomer ( δ ppm)Electronic Causality
C-2 163.5 (C=O)150.2 (CH)Lactam carbonyl vs. standard imine carbon.
C-3 112.4 (C-CHO)115.8 (C-CHO)Shielded by ortho +M effects, deshielded by -CHO.
C-4 168.2 (C-OCH 3​ )165.4 (C-OH)Strongly deshielded by direct heteroatom attachment.
C-5 96.5 (CH)98.2 (CH)Highly shielded by adjacent electron-donating groups.
C-6 138.4 (CH)164.1 (C-OCH 3​ )Standard aromatic CH vs. methoxy-substituted carbon.
-CHO 189.2188.5Typical highly deshielded aldehyde resonance.
-OCH 3​ 56.854.5Standard methoxy aliphatic resonance.

Experimental Protocol: High-Fidelity NMR Workflow

To ensure a self-validating analytical system, raw 1D data must be corroborated by 2D correlation spectroscopy. Advanced NMR techniques, including 2D correlation, are frequently employed to resolve complex pyridine networks and prevent misassignment[4].

Step 1: Sample Preparation

  • Weigh 15–20 mg of the synthesized nicotinaldehyde sample.

  • Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Caution: Ensure the sample is fully dissolved to maintain sharp line widths and optimal shimming.

Step 2: 1D 1 H NMR Acquisition

  • Acquire the spectrum at 298 K on a 400 MHz (or higher) spectrometer.

  • Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the broad -NH/-OH exchangeable protons.

  • Acquire 16 to 32 scans.

Step 3: 1D 13 C NMR Acquisition

  • Acquire a proton-decoupled 13 C spectrum at 100 MHz.

  • Set D1 to 2.0 seconds and acquire a minimum of 1024 scans to ensure sufficient signal-to-noise (S/N) for the quaternary carbons (C2, C3, C4).

Step 4: 2D NMR Verification (Self-Validating Step)

  • HSQC (Heteronuclear Single Quantum Coherence): Run to directly correlate the protons to their attached carbons. This will immediately confirm the assignment of C5 and C6 in the 2,4-isomer.

  • HMBC (Heteronuclear Multiple Bond Correlation): Run to map the quaternary carbons. The aldehyde proton (~10.15 ppm) will show strong 3JCH​ correlations to C2 and C4, locking the regiochemistry of the substituents into place.

Workflow Visualization

The following diagram outlines the logical progression of the NMR structural elucidation workflow, ensuring no analytical blind spots remain when differentiating regioisomers.

NMR_Workflow Start Synthesized Nicotinaldehyde Sample Prep Sample Preparation (DMSO-d6 + TMS) Start->Prep OneD 1D NMR Acquisition (1H & 13C) Prep->OneD TwoD 2D NMR Acquisition (HSQC & HMBC) OneD->TwoD Compare Shift Comparison vs. Regioisomers TwoD->Compare Result Confirmed: 2-Hydroxy-4-methoxynicotinaldehyde Compare->Result

Figure 1: Strategic workflow for the NMR-based structural elucidation of nicotinaldehydes.

References

  • Forlani, L., et al. "Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines." ARKIVOC, 2002.[Link]

  • Boelke, A., et al. "Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes." Beilstein Journal of Organic Chemistry, 2021.[Link]

  • Herzon, S. B., et al. "Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls." National Institutes of Health / PubMed Central, 2015.[Link]

  • Rayner, P. J. "Novel neutral iridium catalysts for effective hyperpolarisation and hydrogenation: a synthetic and mechanistic study." White Rose eTheses Online, 2020.[Link]

Sources

Comparative

Structural Elucidation of 2-Hydroxy-4-methoxynicotinaldehyde: A Comparative Guide to High-Resolution vs. Nominal Mass Spectrometry

Executive Summary & Analytical Context 2-Hydroxy-4-methoxynicotinaldehyde (CAS: 1289172-27-5) is a highly functionalized pyridine derivative frequently utilized as a building block in fragment-based drug discovery (FBDD)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

2-Hydroxy-4-methoxynicotinaldehyde (CAS: 1289172-27-5) is a highly functionalized pyridine derivative frequently utilized as a building block in fragment-based drug discovery (FBDD) [1[1]]. From an analytical perspective, determining its precise structural fingerprint presents a unique challenge. The molecule features three labile functional groups (hydroxyl, methoxyl, and an aldehyde) and exists in a tautomeric equilibrium between its 2-hydroxypyridine and 2-pyridone forms.

As a Senior Application Scientist, I frequently evaluate the optimal instrumentation for characterizing such complex heterocycles. This guide objectively compares the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF MS) against Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS) , providing field-proven methodologies and mechanistic insights into the compound's gas-phase dissociation.

Mechanistic Fragmentation: The Causality of Ion Dissociation

To effectively compare analytical platforms, we must first understand the intrinsic gas-phase chemistry of the molecule. The fragmentation of 2-Hydroxy-4-methoxynicotinaldehyde is governed by the relative bond dissociation energies of its substituents:

  • Aldehyde Cleavage (-28 Da): The loss of carbon monoxide (CO) from the nicotinaldehyde moiety is a primary, low-energy fragmentation pathway. This cleavage is driven by the thermodynamic stability of the resulting pyridyl cation, a phenomenon consistently observed in the tandem mass spectrometry of nicotine derivatives and related aldehydes [2[2]].

  • Methoxy Group Dynamics (-15 Da / -32 Da): The dissociation of the methoxy group is highly dependent on the ionization technique. In hard ionization (EI, 70 eV), the cleavage of the methyl-oxygen bond yields a radical loss of a methyl group (-15 Da), which is a hallmark of methoxypyridine pyrolysis and electron ionization [3[3]]. Conversely, under soft ionization (ESI-CID), the even-electron rule dictates the loss of a neutral molecule, typically methanol (CH 3​ OH, -32 Da).

  • Hydroxyl/Pyridone Water Loss (-18 Da): Substituted hydroxypyridines exhibit characteristic water loss under collision-induced dissociation (CID) due to the interaction between adjacent functional groups [4[4]].

Pathway M [M+H]+ m/z 154.0504 Protonated Precursor F1 [M+H - H2O]+ m/z 136.0398 Water Loss M->F1 -H2O F2 [M+H - CO]+ m/z 126.0555 Aldehyde Cleavage M->F2 -CO F3 [M+H - CH3OH]+ m/z 122.0242 Methoxy Cleavage M->F3 -CH3OH F4 [M+H - CO - H2O]+ m/z 108.0449 Dual Cleavage F1->F4 -CO F2->F4 -H2O

Fig 1: Proposed ESI-MS/MS fragmentation pathway of 2-Hydroxy-4-methoxynicotinaldehyde [M+H]+.

Platform Performance Comparison

When selecting a platform for the structural elucidation of this compound, the choice dictates not only the data quality but the required sample preparation.

Quantitative Data Summary

Table 1: Platform Performance Matrix

MetricESI-Q-TOF MS/MSGC-EI-MS
Ionization Type Soft (ESI+)Hard (70 eV EI)
Precursor Ion [M+H]+ (m/z 154.0504)[M]+ (m/z 153) or Derivatized [M]+ (m/z 225)
Mass Resolution High (Exact Mass, <2 ppm error)Nominal Mass (Unit resolution)
Sample Preparation Direct dilution (LC-MS grade solvents)Derivatization required (Silylation)
Primary Application Structural elucidation, unknown impurity IDSpectral library matching (NIST/Wiley)

Table 2: Key Diagnostic Fragment Ions

Fragment AssignmentFormulaTheoretical Exact Mass (m/z)Nominal Mass (m/z)Platform Origin
[M+H]+ (Precursor) C 7​ H 8​ NO 3+​ 154.0504154ESI-Q-TOF
[M+H - H 2​ O]+ C 7​ H 6​ NO 2+​ 136.0398136ESI-Q-TOF
[M+H - CO]+ C 6​ H 8​ NO 2+​ 126.0555126ESI-Q-TOF
[M+H - CH 3​ OH]+ C 6​ H 4​ NO 2+​ 122.0242122ESI-Q-TOF
[M - CH 3​ ]+ (Radical) C 6​ H 4​ NO 3+​ N/A138GC-EI-MS
[M - CO]+ (Radical) C 6​ H 7​ NO 2+​ N/A125GC-EI-MS

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an internal check to prevent false positives or instrumental drift.

Protocol A: ESI-Q-TOF MS/MS Workflow

Causality: ESI-Q-TOF is chosen to preserve the intact molecule and provide sub-ppm mass accuracy, which is critical for assigning exact elemental formulas to fragments.

  • Sample Preparation: Dissolve 2-Hydroxy-4-methoxynicotinaldehyde in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • System Suitability & Lock-Mass (Self-Validation): Infuse a lock-mass solution containing Leucine Enkephalin (m/z 556.2771) continuously via a secondary reference sprayer. Why? This corrects for any time-of-flight mass drift caused by ambient thermal fluctuations, guaranteeing <2 ppm mass accuracy for the target analyte.

  • Ionization Parameters: Operate in ESI Positive mode. Set capillary voltage to 3.5 kV, drying gas temperature to 300°C, and nebulizer pressure to 35 psig.

  • Tandem MS (CID) Acquisition: Isolate the precursor ion at m/z 154.05. Acquire MS/MS spectra at three distinct Normalized Collision Energies (NCE): 10 eV, 20 eV, and 40 eV. Why? Low collision energy (10 eV) captures fragile neutral losses (e.g., water), while high energy (40 eV) forces complete ring opening, providing a comprehensive structural map.

Protocol B: GC-EI-MS Workflow

Causality: GC-EI-MS provides highly reproducible fragmentation for library matching. However, the free hydroxyl and aldehyde groups in 2-Hydroxy-4-methoxynicotinaldehyde cause severe peak tailing and thermal degradation on standard silica columns. Therefore, derivatization is mandatory.

  • Derivatization (Silylation): React 1 mg of the sample with 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes. This converts the polar -OH group to a volatile -O-TMS ether.

  • Blank Validation (Self-Validation): Run a blank containing only BSTFA and pyridine through the identical incubation and injection process. Why? This ensures that siloxane artifact peaks from the derivatization reagent are not misidentified as analyte fragments.

  • Chromatography & Ionization: Inject 1 µL in splitless mode onto a DB-5MS capillary column. Set the MS source to 70 eV electron impact (EI) and scan from m/z 50 to 350.

Workflow cluster_ESI ESI-Q-TOF MS Workflow cluster_GC GC-EI-MS Workflow E1 1. Sample Prep Dilute in MeOH + Lock Mass E2 2. Soft Ionization ESI Positive Mode E1->E2 E3 3. Mass Analysis HRMS & CID Fragmentation E2->E3 G1 1. Derivatization BSTFA/TMCS Silylation G2 2. Hard Ionization 70 eV Electron Impact G1->G2 G3 3. Mass Analysis Nominal Mass & Library Match G2->G3

Fig 2: Comparative analytical workflows for ESI-Q-TOF and GC-EI-MS platforms.

References

  • CAS:1289172-27-5, 2-Hydroxy-4-methoxynicotinaldehyde. Bidepharm.
  • An experimental and computational study on the dissociation behavior of hydroxypyridine N-oxides in atmospheric pressure ionization mass spectrometry - PubMed.
  • Pyrolysis of 3-Methoxypyridine. Detection and Characterization of the Pyrrolyl Radical by Threshold Photoelectron Spectroscopy | The Journal of Physical Chemistry A - ACS Publications.
  • Photochemical Transformation of Nicotine in Wastewater Effluent - ACS Publications.
  • Fragment Libraries from Large and Novel Synthetic Compounds and Natural Products: A Comparative Chemoinformatic Analysis - PMC.

Sources

Validation

A Comparative Analysis of the Reactivity of 2-Hydroxy-4-methoxynicotinaldehyde and 2-hydroxy-4-methoxybenzaldehyde for Pharmaceutical and Drug Development Applications

Introduction In the landscape of pharmaceutical and drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical and drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate success of a drug discovery program. Aromatic aldehydes are foundational building blocks in the synthesis of a vast array of heterocyclic compounds and other complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of two such aldehydes: 2-Hydroxy-4-methoxynicotinaldehyde and 2-hydroxy-4-methoxybenzaldehyde.

While structurally similar, the presence of a nitrogen atom in the aromatic ring of 2-Hydroxy-4-methoxynicotinaldehyde introduces significant electronic differences compared to its carbocyclic analogue, 2-hydroxy-4-methoxybenzaldehyde. These differences have a direct impact on the reactivity of both the aldehyde functional group and the aromatic ring itself. This guide will explore these nuances, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic endeavors.

Molecular Structures and Electronic Properties

The key distinction between the two molecules lies in their core aromatic structures: a pyridine ring in 2-Hydroxy-4-methoxynicotinaldehyde and a benzene ring in 2-hydroxy-4-methoxybenzaldehyde.

2-hydroxy-4-methoxybenzaldehyde consists of a benzene ring, a system rich in electron density. The hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating groups (EDGs) that further increase the electron density of the aromatic ring through resonance and inductive effects.[1]

2-Hydroxy-4-methoxynicotinaldehyde , on the other hand, features a pyridine ring. The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to an overall electron-deficient aromatic system.[2][3][4] This inherent electron-withdrawing nature of the pyridine ring has a significant impact on the molecule's reactivity. The electron-donating hydroxyl and methoxy groups counteract this effect to some extent, but the fundamental electronic character remains different from its benzaldehyde counterpart.

Reactivity of the Aldehyde Group: A Comparative Overview

The reactivity of the aldehyde group is primarily dictated by the electrophilicity of the carbonyl carbon. A more electron-deficient carbonyl carbon will be more susceptible to nucleophilic attack, a key step in many important synthetic transformations.

Theoretical Considerations

Due to the electron-withdrawing nature of the pyridine ring, the carbonyl carbon in 2-Hydroxy-4-methoxynicotinaldehyde is expected to be more electrophilic than that in 2-hydroxy-4-methoxybenzaldehyde . The nitrogen atom in the pyridine ring withdraws electron density from the ring, which in turn pulls electron density away from the aldehyde group, increasing the partial positive charge on the carbonyl carbon.

Conversely, in 2-hydroxy-4-methoxybenzaldehyde , the electron-donating hydroxyl and methoxy groups enrich the benzene ring with electrons, which can then be partially delocalized to the aldehyde group, reducing the electrophilicity of the carbonyl carbon.

Therefore, from a theoretical standpoint, 2-Hydroxy-4-methoxynicotinaldehyde is predicted to be more reactive towards nucleophiles than 2-hydroxy-4-methoxybenzaldehyde.

Experimental Evidence and Key Reactions

Direct comparative experimental data for these two specific molecules is scarce in the literature. However, we can draw valuable insights from studies on related compounds and foundational organic chemistry principles.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[5][6][7] The higher electrophilicity of the aldehyde generally leads to higher reaction rates and yields.

A study on the catalyst-free Knoevenagel condensation of pyridinecarboxaldehydes with active methylene compounds in a water-ethanol mixture at room temperature reported high yields (90-95%) of the corresponding electron-deficient alkenes.[1] This suggests a high degree of reactivity for the aldehyde group on a pyridine ring.

In contrast, a procedure for the Knoevenagel condensation of 4-methoxybenzaldehyde with malonic acid using pyridine as a catalyst reported a yield of 59% for the resulting 4-methoxycinnamic acid.[8] While the reaction conditions and active methylene compound differ, this provides a point of comparison.

Table 1: Comparison of Reported Yields for Knoevenagel Condensation of Related Aldehydes

AldehydeActive Methylene CompoundCatalyst/SolventYieldReference
PyridinecarboxaldehydesMalononitrile, Cyanoacetamide, etc.H₂O:EtOH (catalyst-free)90-95%[1]
4-MethoxybenzaldehydeMalonic AcidPyridine59%[8]

Based on these findings, it is reasonable to infer that 2-Hydroxy-4-methoxynicotinaldehyde would likely exhibit higher reactivity and potentially higher yields in Knoevenagel condensations compared to 2-hydroxy-4-methoxybenzaldehyde under similar conditions.

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[9][10][11] The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon.

Reactivity of the Aromatic Ring

The electronic nature of the aromatic ring also dictates its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

  • Electrophilic Aromatic Substitution (EAS): The electron-rich benzene ring of 2-hydroxy-4-methoxybenzaldehyde is highly activated towards EAS. The hydroxyl and methoxy groups are ortho, para-directing. In contrast, the electron-deficient pyridine ring of 2-Hydroxy-4-methoxynicotinaldehyde is significantly less reactive towards electrophiles than benzene.[3][4] The nitrogen atom deactivates the ring, and substitution, when it occurs, is generally directed to the 3- and 5-positions.

  • Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes 2-Hydroxy-4-methoxynicotinaldehyde more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom, provided there is a suitable leaving group. The benzene ring of 2-hydroxy-4-methoxybenzaldehyde , being electron-rich, is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.

Experimental Protocols

To facilitate a direct and objective comparison in a laboratory setting, the following detailed experimental protocols for Knoevenagel condensation and Wittig reactions are provided.

Protocol 1: Comparative Knoevenagel Condensation

This protocol is designed to compare the reactivity of the two aldehydes under identical conditions.

Materials:

  • 2-Hydroxy-4-methoxynicotinaldehyde

  • 2-hydroxy-4-methoxybenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

Procedure:

  • Set up two parallel reactions. In two separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve 1.0 mmol of either 2-Hydroxy-4-methoxynicotinaldehyde or 2-hydroxy-4-methoxybenzaldehyde in 10 mL of ethanol.

  • To each flask, add 1.05 mmol of malononitrile.

  • Add a catalytic amount of piperidine (e.g., 0.1 mmol) to each reaction mixture.

  • Heat both mixtures to reflux and monitor the progress of the reactions by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).

  • Upon completion (disappearance of the starting aldehyde), cool the reaction mixtures to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

  • Determine the yield and characterize the products of both reactions for a direct comparison.

Protocol 2: Comparative Wittig Reaction

This protocol outlines a general procedure for a comparative Wittig reaction.

Materials:

  • 2-Hydroxy-4-methoxynicotinaldehyde

  • 2-hydroxy-4-methoxybenzaldehyde

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (strong base)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.2 mmol of methyltriphenylphosphonium bromide in 15 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath and add 1.1 mmol of n-butyllithium dropwise. A color change (typically to orange or yellow) indicates the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.

  • Reaction with Aldehydes: In two separate, flame-dried flasks under an inert atmosphere, dissolve 1.0 mmol of either 2-Hydroxy-4-methoxynicotinaldehyde or 2-hydroxy-4-methoxybenzaldehyde in 5 mL of anhydrous THF.

  • Slowly add each aldehyde solution to a separate flask containing the prepared ylide at 0 °C.

  • Allow the reaction mixtures to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).

  • Work-up: Quench each reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography to isolate the desired alkenes.

  • Determine the yield and characterize the products for a direct comparison of reactivity.

Visualization of Reaction Workflows

Knoevenagel Condensation Workflow

Knoevenagel_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde (1.0 eq) (Nicotinaldehyde or Benzaldehyde) Mix Dissolve Reactants in Ethanol Aldehyde->Mix Malononitrile Malononitrile (1.05 eq) Malononitrile->Mix Solvent Ethanol Solvent->Mix Add_Catalyst Add Piperidine (0.1 eq) Mix->Add_Catalyst Reflux Reflux & Monitor by TLC Add_Catalyst->Reflux Cool Cool to RT Reflux->Cool Filter Filter Precipitate Cool->Filter Purify Column Chromatography (if no precipitate) Cool->Purify Product Pure Product Filter->Product Purify->Product

Caption: General workflow for the comparative Knoevenagel condensation.

Wittig Reaction Workflow

Wittig_Workflow cluster_ylide Ylide Preparation (Inert Atmosphere) cluster_reaction Reaction with Aldehyde cluster_workup Work-up & Purification Phosphonium_Salt Methyltriphenyl- phosphonium Bromide Ylide Phosphonium Ylide Phosphonium_Salt->Ylide THF1 Anhydrous THF THF1->Ylide nBuLi n-Butyllithium at 0°C nBuLi->Ylide Add_Aldehyde Add Aldehyde to Ylide at 0°C Ylide->Add_Aldehyde Aldehyde Aldehyde in Anhydrous THF Aldehyde->Add_Aldehyde Stir Warm to RT & Stir (Monitor by TLC) Add_Aldehyde->Stir Quench Quench with aq. NH4Cl Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Alkene Product Purify->Product

Caption: General workflow for the comparative Wittig reaction.

Conclusion

The choice between 2-Hydroxy-4-methoxynicotinaldehyde and 2-hydroxy-4-methoxybenzaldehyde as a starting material will significantly depend on the desired synthetic outcome and the specific reaction conditions. Based on fundamental electronic principles, 2-Hydroxy-4-methoxynicotinaldehyde is predicted to be the more reactive aldehyde towards nucleophilic additions due to the electron-withdrawing nature of the pyridine ring. This is supported by the limited available experimental data on related compounds, which show high yields for Knoevenagel condensations of pyridinecarboxaldehydes.

For reactions involving nucleophilic attack at the carbonyl carbon, such as the Knoevenagel condensation and the Wittig reaction, 2-Hydroxy-4-methoxynicotinaldehyde is likely to offer advantages in terms of reaction rate and potentially yield. Conversely, for electrophilic aromatic substitution reactions, the electron-rich 2-hydroxy-4-methoxybenzaldehyde will be the more reactive substrate.

It is strongly recommended that researchers perform direct comparative experiments, such as those outlined in the provided protocols, to quantify the reactivity differences under their specific reaction conditions. This empirical data will be invaluable for optimizing synthetic routes and accelerating drug discovery and development programs.

References

  • Vaia. Reactivity and orientation effects in heterocycles. [Link]

  • Scribd. Knoevenagel Condensation. [Link]

  • Bulgarian Chemical Communications. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. [Link]

  • Journal of the American Chemical Society. Diels–Alder Reactivities of Benzene, Pyridine, and Di-, Tri-, and Tetrazines: The Roles of Geometrical Distortions and Orbital Interactions. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Chemistry Stack Exchange. The pyridine/benzene stability 'paradox'? [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • ResearchGate. Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. [Link]

  • ResearchGate. One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. [Link]

  • Nanalysis. The Wittig Reaction. [Link]

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]

  • Master Organic Chemistry. Knoevenagel Condensation Reaction. [Link]

  • Chegg. Pyridine is considerably less reactive than benzene. [Link]

  • Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • DelVal. Comparison of Traditional and Alternative Wittig Reactions. [Link]

  • Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]

  • ResearchGate. Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde from resorcinol. [Link]

  • PMC. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]

  • Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]

  • Chemistry LibreTexts. 20.13: 20.5a Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • PubMed. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. [Link]

  • PMC. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]

  • Organic Chemistry Portal. A Novel and Efficient 2,4,6-Trisubstituted Pyridine Ring Synthesis via α-Benzotriazolyl Ketones. [Link]

  • Chemistry Stack Exchange. Reactivity towards nucleophillic addition. [Link]

  • Khan Academy. Mechanism of nucleophilic addition reactions. [Link]

Sources

Comparative

2-Hydroxy-4-methoxynicotinaldehyde vs other substituted nicotinaldehydes in drug design

An essential synthesis strategy in the search for novel therapeutics is the functionalization of the pyridine nucleus. Within fragment-based drug design (FBDD), nicotinaldehydes (pyridine-3-carboxaldehydes) serve as high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An essential synthesis strategy in the search for novel therapeutics is the functionalization of the pyridine nucleus. Within fragment-based drug design (FBDD), nicotinaldehydes (pyridine-3-carboxaldehydes) serve as highly versatile scaffolds. The strategic placement of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) on the pyridine ring fundamentally alters the scaffold’s physicochemical properties, reactivity, and biological target profile.

This guide provides an objective, data-driven comparison between 2-Hydroxy-4-methoxynicotinaldehyde (2H4MN) (CAS: 1289172-27-5) and other substituted nicotinaldehydes (such as halogenated variants like 5-bromo-4-chloronicotinaldehyde), detailing their structural causality, synthetic workflows, and applications in medicinal chemistry.

Structural & Electronic Causality: The Role of Substituents

The reactivity and target-binding capabilities of nicotinaldehydes are dictated by the electronic nature of their substituents.

2-Hydroxy-4-methoxynicotinaldehyde (2H4MN): The presence of a hydroxyl group at the C2 position and a methoxy group at the C4 position injects significant electron density into the pyridine ring via resonance.

  • Tautomerism & Hydrogen Bonding: 2-hydroxypyridines exist in a dynamic tautomeric equilibrium with their 2-pyridone forms [3]. This tautomerization shifts the molecule's hydrogen bond donor/acceptor profile, directly impacting its partition coefficient (logP) and acid dissociation constant (pKa).

  • Chelation Potential: The spatial arrangement of the C2-hydroxyl (or pyridone carbonyl) and the adjacent ring nitrogen creates a potent bidentate ligand motif. This structural feature mimics the α -ketohydroxypyridine chelators (e.g., deferiprone), making 2H4MN an exceptional precursor for designing metalloenzyme inhibitors or iron-chelating agents for conditions like Iron Deficiency Anemia (IDA) [2, 5].

Halogenated Nicotinaldehydes (e.g., 5-Bromo-4-chloronicotinaldehyde): Conversely, halogen substitutions (chloro, bromo, fluoro) exert an electron-withdrawing inductive effect.

  • Cross-Coupling Activation: The halogens activate specific carbon centers for oxidative addition by transition metals, making them ideal substrates for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) [1, 4].

  • Lipophilicity & Sterics: Halogens enhance the lipophilicity of the scaffold, improving membrane permeability, while providing specific steric bulk to occupy hydrophobic pockets in kinase domains.

G Core Nicotinaldehyde Core (Pyridine-3-carboxaldehyde) Sub1 2-OH, 4-OMe (2H4MN) Core->Sub1 Substitution Sub2 Halogenated (e.g., 5-Br, 4-Cl) Core->Sub2 Substitution Prop1 Electron-Donating Tautomerism (Pyridone) Bidentate Chelation Sub1->Prop1 Prop2 Electron-Withdrawing Cross-Coupling Handles Lipophilicity Shift Sub2->Prop2 App1 Metalloenzyme Inhibitors Iron Chelators (IDA) Prop1->App1 App2 Kinase Inhibitors Antimicrobial Agents Prop2->App2

Diagram 1: Divergent electronic effects of substituents on nicotinaldehyde scaffolds in drug design.

Quantitative Data Comparison

To facilitate rational scaffold selection, the following table summarizes the comparative physicochemical traits and primary synthetic utilities of 2H4MN against common halogenated alternatives.

Property / Feature2-Hydroxy-4-methoxynicotinaldehyde5-Bromo-4-chloronicotinaldehyde2-Chloro-nicotinaldehyde
CAS Number 1289172-27-51060802-24-538406-86-1
Electronic Profile Electron-Rich (EDG)Electron-Deficient (EWG)Moderately Electron-Deficient
Primary Reactivity Condensation, Multicomponent RxnsPd-Catalyzed Cross-CouplingNucleophilic Aromatic Substitution
Metal Chelation High (Bidentate potential)LowLow
Tautomerism Yes (2-Hydroxypyridine 2-Pyridone)NoNo
Therapeutic Niche Metalloenzyme targeting, Chelation therapyKinase inhibitors, AntimicrobialsBroad-spectrum pharmacophores

Comparative Experimental Methodologies

The structural differences between these scaffolds necessitate distinct synthetic workflows. Below are self-validating, step-by-step protocols demonstrating how each scaffold is typically utilized in library construction.

Protocol A: Knoevenagel Condensation of 2H4MN (Scaffold Building)

Because 2H4MN is electron-rich and possesses a highly reactive aldehyde, it is an ideal candidate for base-catalyzed condensation reactions to build fused heterocyclic systems (e.g., coumarin or quinoline analogs).

  • Preparation: Dissolve 1.0 mmol of 2-Hydroxy-4-methoxynicotinaldehyde and 1.1 mmol of an active methylene compound (e.g., malononitrile) in 5 mL of absolute ethanol.

  • Catalysis: Add 10 mol% of piperidine as an organocatalyst. The basicity of piperidine facilitates the deprotonation of the active methylene.

  • Reaction: Reflux the mixture at 80°C for 3–5 hours. Self-Validation Check: The reaction progress can be visually monitored by the precipitation of the condensed product as it becomes insoluble in ethanol upon cooling.

  • Workup: Cool the mixture to 0°C in an ice bath. Filter the resulting precipitate and wash with cold ethanol (2 x 5 mL).

  • Analytical Validation: Confirm the loss of the characteristic aldehyde proton peak ( 10.0–10.5 ppm) and the appearance of the alkene proton ( 7.5–8.2 ppm) via 1 H NMR.

Protocol B: Suzuki-Miyaura Coupling of Halogenated Nicotinaldehydes

Halogenated nicotinaldehydes rely on the lability of the carbon-halogen bond. The aldehyde group must often be monitored to ensure it does not undergo unwanted side reactions during coupling [4].

  • Preparation: In a Schlenk tube, combine 5-bromo-4-chloronicotinaldehyde (1.0 mmol), an arylboronic acid (1.2 mmol), and K2​CO3​ (2.0 mmol) in a degassed solvent mixture of 1,4-Dioxane/Water (4:1, 5 mL).

  • Catalyst Addition: Add 5 mol% Pd(PPh3​)4​ under an inert argon atmosphere. Causality: The Pd(0) catalyst undergoes oxidative addition preferentially at the C-Br bond due to its lower bond dissociation energy compared to the C-Cl bond.

  • Reaction: Heat the sealed tube at 90°C for 12 hours. Self-Validation Check: The solution will typically darken, and TLC (Hexane:EtOAc 3:1) will show the consumption of the starting material and the appearance of a highly UV-active product spot.

  • Workup: Quench with water, extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography.

G Start1 2-Hydroxy-4-methoxynicotinaldehyde (EDG Substituted) Rxn1 Knoevenagel Condensation (Active Methylene, Piperidine) Start1->Rxn1 Start2 5-Bromo-4-chloronicotinaldehyde (EWG Substituted) Rxn2 Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Cat.) Start2->Rxn2 Int1 Fused Heterocyclic Systems (e.g., Pyridocoumarins) Rxn1->Int1 Int2 5-Aryl-4-chloronicotinaldehyde (C-C Bond Formation) Rxn2->Int2 Val Validation: TLC, 1H/13C NMR, LC-MS Int1->Val Int2->Val

Diagram 2: Comparative synthetic workflows for EDG vs EWG substituted nicotinaldehydes.

Pharmacological Applications

The 2H4MN Advantage in Chelation and Metalloenzymes: The 2-hydroxy-4-methoxy substitution pattern is not merely a synthetic handle; it is a profound biological effector. The structural motif closely mirrors that of maltol and deferiprone, which are critical in the design of neutral, lipophilic iron complexes. These complexes facilitate iron transfer across cell membranes, significantly increasing iron absorption in the treatment of Iron Deficiency Anemia (IDA) [2, 5]. Furthermore, the ability of the 2-hydroxypyridine/2-pyridone tautomeric system to coordinate with divalent and trivalent metal ions makes 2H4MN an excellent scaffold for designing inhibitors against metalloenzymes (e.g., matrix metalloproteinases or HIV integrase).

The Halogenated Advantage in Kinase Inhibition: Conversely, halogenated nicotinaldehydes excel in the synthesis of targeted therapies where metal chelation is undesirable (to avoid off-target toxicity). The bromine or chlorine atoms serve as vectors to introduce diverse aryl or heteroaryl groups via cross-coupling, allowing medicinal chemists to probe the hydrophobic sub-pockets of kinase ATP-binding sites. Derivatives of these scaffolds have shown significant promise as antimicrobial agents and antineoplastic kinase inhibitors [1, 4].

Conclusion

The selection between 2-Hydroxy-4-methoxynicotinaldehyde and halogenated nicotinaldehydes in drug design is governed by the desired pharmacological mechanism. 2H4MN is the superior choice when the therapeutic hypothesis relies on metal chelation, tautomeric hydrogen-bonding networks, or the construction of fused heterocyclic systems via condensation. In contrast, halogenated nicotinaldehydes are the premier building blocks for exploring vast chemical spaces through transition-metal-catalyzed cross-coupling, particularly in the pursuit of highly lipophilic, target-specific inhibitors.

References

  • Kontoghiorghes, G. J. "Advances on Chelation and Chelator Metal Complexes in Medicine." International Journal of Molecular Sciences, MDPI. Available at:[Link]

  • "Tautomer Standardization in Chemical Databases: Deriving Business Rules from Quantum Chemistry." ACS Publications. Available at: [Link]

  • "Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens." ResearchGate. Available at: [Link]

  • "Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects." PMC, National Institutes of Health. Available at: [Link]

Validation

A Senior Application Scientist's Guide to the Structural Validation of 2-Hydroxy-4-methoxynicotinaldehyde: An In-Depth Comparison of Analytical Techniques

Introduction In the realm of pharmaceutical sciences and materials research, the unambiguous determination of a molecule's three-dimensional structure is a foundational prerequisite for understanding its function, reacti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of pharmaceutical sciences and materials research, the unambiguous determination of a molecule's three-dimensional structure is a foundational prerequisite for understanding its function, reactivity, and potential applications.[1] 2-Hydroxy-4-methoxynicotinaldehyde, a substituted pyridine derivative, represents a class of heterocyclic compounds with significant potential as precursors in the synthesis of novel therapeutic agents and functional materials. Its efficacy and safety are intrinsically linked to its precise atomic arrangement. This guide provides a comprehensive overview of the structural validation of 2-Hydroxy-4-methoxynicotinaldehyde, with a primary focus on the gold-standard technique of Single-Crystal X-ray Diffraction (SC-XRD). Furthermore, we will present a comparative analysis with other widely used analytical methods, offering researchers, scientists, and drug development professionals a holistic perspective on achieving irrefutable structural elucidation.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional structure of a crystalline solid at atomic resolution.[3] It provides direct, unambiguous evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry.[3] The fundamental principle of SC-XRD involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the crystal structure is solved and refined.

For a molecule like 2-Hydroxy-4-methoxynicotinaldehyde, a successful SC-XRD experiment would definitively confirm the substitution pattern on the pyridine ring, the conformation of the aldehyde and hydroxyl groups, and any intermolecular interactions, such as hydrogen bonding, in the solid state.

A Comparative Guide to Structural Validation Techniques

While SC-XRD provides the most definitive structural information for crystalline solids, a multi-faceted approach employing various analytical techniques is often necessary for comprehensive characterization, especially when suitable single crystals cannot be obtained.[4] Below is a comparative analysis of common techniques for the structural elucidation of small organic molecules.

Technique Information Provided Advantages Limitations Synergy with XRD
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.[3]Unambiguous and definitive structural determination.[5]Requires high-quality single crystals, which can be challenging to grow.[3] Not suitable for amorphous solids or liquids.Provides the ultimate validation of the molecular structure determined by other techniques.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, lattice parameters, and can be used for structure solution in some cases.[4][6]Does not require single crystals; applicable to polycrystalline powders.[5]Structure solution from powder data can be challenging for complex organic molecules.[5][7] Provides less precise structural details than SC-XRD.Can identify the crystalline form being analyzed by other bulk techniques and can sometimes be used for structure determination when single crystals are unavailable.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atomic nuclei (¹H, ¹³C, etc.), providing details on connectivity and stereochemistry in solution.[9][10]Excellent for determining the molecular structure in solution. Non-destructive. A wealth of 1D and 2D experiments are available.[9]Provides indirect structural information that requires interpretation. Can be less sensitive for certain nuclei.Complements the solid-state structure from XRD by providing the structure in solution, allowing for the study of conformational changes.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues.[11]Extremely sensitive, requiring very small sample amounts. Can be coupled with chromatographic techniques (LC-MS, GC-MS) for mixture analysis.[11]Does not provide information on stereochemistry or the 3D arrangement of atoms. Isomers can be difficult to distinguish.Confirms the molecular formula of the structure determined by XRD.
Infrared (IR) and Raman Spectroscopy Information about the functional groups present in the molecule based on their vibrational frequencies.Fast and simple to perform. Non-destructive.Provides limited information on the overall molecular structure and connectivity.Confirms the presence of key functional groups (e.g., -OH, -C=O, C-O) in the structure determined by XRD.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the electronic transitions within the molecule, particularly conjugated systems.Simple and sensitive. Useful for quantitative analysis.Provides limited structural information.Can provide some information about the electronic structure of the molecule whose geometry is determined by XRD.

Experimental Workflow for Structural Validation via SC-XRD

The following is a detailed, step-by-step protocol for the structural validation of a novel crystalline compound like 2-Hydroxy-4-methoxynicotinaldehyde.

Part 1: Crystal Growth

The most critical and often challenging step is obtaining diffraction-quality single crystals. For a polar organic molecule like 2-Hydroxy-4-methoxynicotinaldehyde, several common crystallization techniques should be explored:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Part 2: Single-Crystal XRD Data Acquisition
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The data collection strategy is optimized to ensure high completeness and redundancy of the data.

Part 3: Data Processing and Structure Refinement
  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors (e.g., Lorentz-polarization effects, absorption).

  • Space Group Determination: The symmetry of the diffraction data is analyzed to determine the space group of the crystal.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms.

  • Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares minimization algorithm to achieve the best possible fit between the observed and calculated diffraction data.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.

Visualizing the Path to Structural Validation

To better illustrate the workflow and the interplay of different analytical techniques, the following diagrams are provided.

experimental_workflow Experimental Workflow for SC-XRD Structural Validation cluster_synthesis Sample Preparation cluster_xrd X-ray Diffraction Analysis cluster_validation Validation & Reporting synthesis Synthesis & Purification of 2-Hydroxy-4-methoxynicotinaldehyde crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) synthesis->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Structural Validation (CIF Check) refinement->validation reporting Final Structure & Publication validation->reporting

Caption: Workflow for SC-XRD analysis.

logical_relationship Synergistic Approach to Structural Elucidation XRD SC-XRD (Definitive 3D Structure) Validation Unambiguous Structural Validation XRD->Validation Provides Atomic Coordinates NMR NMR Spectroscopy (Connectivity in Solution) NMR->Validation Confirms Connectivity MS Mass Spectrometry (Molecular Formula) MS->Validation Confirms Composition IR IR/Raman Spectroscopy (Functional Groups) IR->Validation Confirms Functional Groups

Caption: Interplay of analytical techniques.

Interpreting and Validating the Final Structure

Upon successful structure refinement, a wealth of information is obtained. Below is a hypothetical, yet realistic, table of crystallographic data for 2-Hydroxy-4-methoxynicotinaldehyde, based on the data for 2-hydroxy-4-methoxybenzaldehyde.[2]

Parameter Hypothetical Value for 2-Hydroxy-4-methoxynicotinaldehyde Significance
Chemical FormulaC₇H₇NO₃The elemental composition of the molecule.
Formula Weight153.14The molecular weight of the compound.
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁/cThe symmetry of the crystal lattice.
a, b, c (Å)a = 6.3, b = 13.1, c = 7.0The dimensions of the unit cell.
β (°)102.1The angle of the unit cell for a monoclinic system.
Volume (ų)565.4The volume of the unit cell.
Z4The number of molecules in the unit cell.
R₁(F)< 0.05A measure of the agreement between the observed and calculated structure factors; a lower value indicates a better fit.
wR₂(F²)< 0.15A weighted R-factor, also indicating the goodness of fit.
Goodness-of-fit (S)~ 1.0Should be close to 1 for a good refinement.

The final validation of the crystal structure is typically performed using software like PLATON, which checks for missed symmetry, unusual bond lengths and angles, and other potential issues. The crystallographic data is then deposited in a public database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).

Conclusion

The structural validation of 2-Hydroxy-4-methoxynicotinaldehyde, or any novel compound, is a cornerstone of rigorous scientific investigation. While single-crystal X-ray diffraction stands as the most powerful and definitive technique for this purpose, a comprehensive understanding of a molecule's properties often necessitates a synergistic approach. By integrating the precise solid-state information from XRD with the solution-state connectivity from NMR, the molecular formula from mass spectrometry, and functional group confirmation from vibrational spectroscopy, researchers can build a complete and unassailable structural picture. This integrated strategy not only ensures the scientific integrity of the data but also accelerates the journey from molecular design to innovative application.

References

Sources

Safety & Regulatory Compliance

Safety

2-Hydroxy-4-methoxynicotinaldehyde proper disposal procedures

Standard Operating Procedure: Handling and Proper Disposal of 2-Hydroxy-4-methoxynicotinaldehyde As a highly functionalized pyridine derivative, 2-Hydroxy-4-methoxynicotinaldehyde (CAS: 1289172-27-5) is a critical buildi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Proper Disposal of 2-Hydroxy-4-methoxynicotinaldehyde

As a highly functionalized pyridine derivative, 2-Hydroxy-4-methoxynicotinaldehyde (CAS: 1289172-27-5) is a critical building block in the synthesis of bioactive heterocyclic compounds and pharmaceutical intermediates. However, its unique structural motifs—an electrophilic aldehyde, a coordinating pyridine nitrogen, and tautomerizable hydroxy/methoxy groups—impart specific toxicological and environmental hazards.

This guide provides drug development professionals and laboratory scientists with a self-validating, causally-grounded framework for the safe operational handling, spill containment, and compliant disposal of this compound.

Mechanistic Hazard Profile (The "Why" Behind the Safety)

Understanding the chemical reactivity of 2-Hydroxy-4-methoxynicotinaldehyde is essential for anticipating its hazards and validating your safety protocols:

  • Aldehyde Electrophilicity: The formyl group (-CHO) is highly reactive. Upon contact with biological tissues, it can form Schiff bases with primary amines (such as lysine residues in proteins), leading to acute skin sensitization, severe eye irritation, and respiratory tract damage[1].

  • Pyridine Ring Coordination: The nitrogen atom in the pyridine ring acts as a Lewis base. Nitrogen-containing heterocycles are notoriously resistant to standard biological degradation and are toxic to aquatic life, meaning discharge into the environment or municipal drains must be strictly avoided[2].

  • Tautomerization & Penetration: The 2-hydroxy group allows the molecule to tautomerize into a 2-pyridone form. This dynamic, combined with the lipophilic 4-methoxy group, enhances the compound's ability to permeate biological membranes and standard thin latex, necessitating chemical-impermeable PPE[3].

Quantitative Safety & Logistics Data

Summarizing the compound's properties ensures rapid decision-making during operations and emergency response.

Property / HazardSpecification / CodeOperational Implication
Chemical Structure Substituted PyridinecarboxaldehydeElectrophilic; coordinates strongly with heavy metals.
Physical State Solid / Powder / CrystalsHigh risk of aerosolization; avoid dry sweeping[3].
GHS Hazard Codes H315, H317, H319, H335, H412Skin/eye irritant; sensitizer; harmful to aquatic life[2],[4].
Primary PPE Impermeable Nitrile/Butyl GlovesPrevents dermal penetration of lipophilic tautomers[3].
Incompatibilities Strong Oxidizers, Strong AcidsRisk of exothermic reaction or ignition[1].

Operational Handling & Self-Validating Protocols

Do not rely on passive safety measures. Every handling step must include a validation check to ensure system integrity.

  • Ventilation & Aerosol Control: Always handle the powder within a well-ventilated area, preferably a certified Class II biological safety cabinet or chemical fume hood, to avoid breathing dust, gas, or vapors[3].

  • Glove Selection (Self-Validating): Wear chemical impermeable gloves[3]. Validation Step: Inspect your gloves based on the solvent used. If dissolving the compound in a highly permeating carrier solvent like DMSO or DMF, standard nitrile will degrade. You must upgrade to butyl rubber gloves to prevent rapid solvent breakthrough that would carry the nicotinaldehyde directly into your skin.

  • Static Discharge Prevention: Use non-sparking spatulas and take precautionary measures against static discharge[3]. Substituted nicotinaldehydes can form explosive dust-air mixtures under intense heating, shock, or friction[4].

Spill Management & Containment Workflow

If a spill occurs, immediate containment is required to prevent aerosolization and environmental discharge.

  • Solid Spill: Do NOT dry sweep. Dry sweeping aerosolizes the reactive aldehyde dust. Action: Evacuate personnel to safe areas, avoid dust formation, and collect the material carefully using a HEPA-filtered vacuum or by lightly dampening the powder with an inert solvent to suppress dust before wiping[3].

  • Liquid Spill (Solution): Cover the spill with an inert, non-combustible liquid-absorbent material (e.g., Chemizorb®, sand, or earth)[2]. Validation Step: Ensure the area and the absorbent are completely free of oxidizing agents (like nitrates or chlorine bleaches), as contamination can result in ignition or moderate fire hazards[1].

Proper Disposal Procedures (Step-by-Step)

Discharging 2-Hydroxy-4-methoxynicotinaldehyde into the municipal sewer system is strictly prohibited due to its aquatic toxicity and potential to disrupt microbial ecosystems in wastewater treatment plants.

Protocol: End-of-Lifecycle Disposal Execution

  • Preparation & PPE Verification: Don chemical-impermeable gloves, a lab coat, and safety goggles. Verify that the fume hood is operational[3].

  • Waste Consolidation: Carefully transfer any unreacted 2-Hydroxy-4-methoxynicotinaldehyde solid into a pre-weighed, sealable High-Density Polyethylene (HDPE) container using a non-sparking tool[3]. Leave chemicals in their original containers when possible[2].

  • Absorbent Addition: For remaining liquid waste or mother liquors, add an inert absorbent until the liquid is fully bound[2].

  • Segregation (Critical Step): Do not mix this waste with heavy metal streams. The pyridine nitrogen will chelate metals, creating complex, mixed-hazard sludges. Keep away from strong oxidizers[1].

  • Chemical Stabilization & Storage: Store the sealed waste container in a dry, cool, and well-ventilated secondary containment area. Protect from direct light and store under inert gas if possible to prevent photo-oxidation or pressure buildup[3],[4].

  • Manifest Generation & Incineration: Label the container explicitly as "Hazardous Waste - Pyridine Derivatives". Dispose of contents and containers through an approved, licensed waste disposal plant[2]. Proper disposal of functionalized pyridine derivatives requires treating them as hazardous equivalents, utilizing high-temperature incineration to safely break down the heterocyclic ring without releasing toxic nitrogen oxide (NOx) byproducts[5].

Workflow Visualization

The following diagram illustrates the comprehensive decision tree for the safe containment and disposal of this chemical.

G N1 Spill or Waste Generated: 2-Hydroxy-4-methoxynicotinaldehyde N2 Assess Physical State N1->N2 N3 Solid/Powder: Dampen to suppress dust, collect in HDPE N2->N3 Dry Chemical N4 Liquid/Solution: Absorb with inert sand, avoid oxidizers N2->N4 Dissolved in Solvent N5 Segregate Waste: Do NOT mix with heavy metals N3->N5 N4->N5 N6 Labeling: 'Hazardous Waste - Pyridine Derivatives' N5->N6 N7 Final Destruction: High-Temperature Incineration N6->N7

Figure 1: Decision tree and logistical workflow for the containment and disposal of 2-Hydroxy-4-methoxynicotinaldehyde.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.